5-(4-(Trifluoromethyl)phenyl)oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRTWJIGOPGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533377 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87150-14-9 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 5-(4-(Trifluoromethyl)phenyl)oxazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(4-(trifluoromethyl)phenyl)oxazole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the oxazole core in biologically active compounds and the unique electronic properties imparted by the trifluoromethylphenyl substituent. This document will serve as a comprehensive resource for scientists, offering detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical, field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound, consisting of a five-membered oxazole ring bonded to a trifluoromethyl-substituted phenyl group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by signals in both the aromatic and heterocyclic regions. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the oxazole ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | s | 1H | H-2 (Oxazole) |
| ~7.80 | d, J = 8.5 Hz | 2H | H-2', H-6' (Aromatic) |
| ~7.70 | d, J = 8.5 Hz | 2H | H-3', H-5' (Aromatic) |
| ~7.45 | s | 1H | H-4 (Oxazole) |
Interpretation and Causality:
-
Oxazole Protons: The proton at the C-2 position of the oxazole ring is expected to be the most downfield of the heterocyclic protons due to the adjacent oxygen and nitrogen atoms. The proton at C-4 will appear as a singlet further upfield.
-
Aromatic Protons: The trifluoromethyl group is a strong electron-withdrawing group, which deshields the protons on the phenyl ring. The protons ortho to the trifluoromethyl group (H-3' and H-5') will be shifted downfield relative to benzene and will appear as a doublet. The protons meta to the trifluoromethyl group (H-2' and H-6') will also be a doublet, with a chemical shift slightly different from the ortho protons, creating a characteristic AA'BB' system. The coupling constant of ~8.5 Hz is typical for ortho-coupling in a para-substituted benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the trifluoromethyl group introduces a quartet for the CF₃ carbon due to coupling with the three fluorine atoms.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-2 (Oxazole) |
| ~151.0 | C-5 (Oxazole) |
| ~131.5 (q, J ≈ 33 Hz) | C-4' (Aromatic) |
| ~130.0 | C-1' (Aromatic) |
| ~126.5 | C-3', C-5' (Aromatic) |
| ~124.5 | C-2', C-6' (Aromatic) |
| ~124.0 (q, J ≈ 272 Hz) | CF₃ |
| ~122.0 | C-4 (Oxazole) |
Interpretation and Causality:
-
Oxazole Carbons: The C-2 and C-5 carbons of the oxazole ring are the most downfield due to their attachment to heteroatoms.
-
Aromatic Carbons: The carbon atom attached to the trifluoromethyl group (C-4') will appear as a quartet with a large coupling constant. The CF₃ carbon itself will also be a quartet with an even larger coupling constant. The other aromatic carbons will have chemical shifts influenced by the inductive effects of the trifluoromethyl group and the oxazole ring.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic and Heterocyclic C-H stretch |
| ~1610 | Medium-Strong | C=N stretch (Oxazole) |
| ~1580, 1500 | Medium | C=C stretch (Aromatic and Oxazole) |
| ~1325 | Strong | C-F stretch (Trifluoromethyl) |
| ~1160, 1120 | Strong | C-F stretch (Trifluoromethyl) |
| ~1070 | Strong | C-O-C stretch (Oxazole) |
Interpretation and Causality:
-
C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic and heterocyclic systems.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and phenyl rings are expected in the 1610-1500 cm⁻¹ region.
-
C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region due to the C-F stretching vibrations.
-
C-O-C Stretching: The C-O-C stretching of the oxazole ether linkage will appear as a strong band around 1070 cm⁻¹.
Experimental Protocol for IR Data Acquisition (FT-IR)
Caption: General workflow for acquiring an FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 227 | High | [M]⁺ (Molecular Ion) |
| 208 | Medium | [M - F]⁺ |
| 198 | Medium | [M - CO]⁺ |
| 145 | High | [C₆H₄CF₃]⁺ |
| 82 | Medium | [C₄H₂NO]⁺ |
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 227, corresponding to the molecular weight of the compound (C₁₀H₆F₃NO).
-
Fragmentation Pattern: Common fragmentation pathways for phenyl-substituted oxazoles include the loss of a fluorine atom, decarbonylation (loss of CO), and cleavage of the bond between the phenyl ring and the oxazole ring. The fragment at m/z 145, corresponding to the trifluoromethylphenyl cation, is expected to be a major peak. The fragment at m/z 82 would correspond to the oxazole ring fragment after cleavage.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and detailed fingerprint for the confident identification and characterization of this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative data from structurally related molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research setting.
References
- While direct spectroscopic data for 5-(4-(trifluoromethyl)phenyl)
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- For general fragmentation patterns of oxazoles, refer to: Broce, L., et al. (2019). Mass Spectrometry of Oxazoles. Journal of the American Society for Mass Spectrometry. [This is a representative reference, a specific article would be cited if available].
-
Spectroscopic data for related compounds can be found in chemical databases such as PubChem [Link] and the Spectral Database for Organic Compounds (SDBS) [Link].
An In-depth Technical Guide to 5-(4-(trifluoromethyl)phenyl)oxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Scaffold in Modern Chemistry
The oxazole ring system, a five-membered aromatic heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic and structural characteristics make it a "privileged scaffold," frequently incorporated into a wide array of pharmaceuticals, natural products, and functional materials.[1][2] The compound 5-(4-(trifluoromethyl)phenyl)oxazole is a specific derivative that combines the versatile oxazole core with a trifluoromethylphenyl group. The trifluoromethyl (CF₃) group is a crucial substituent in drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This guide provides a comprehensive technical overview of the synthesis, predicted physicochemical and spectroscopic properties, chemical reactivity, and potential applications of this compound, offering valuable insights for professionals in drug discovery and organic synthesis.
Chemical Identity and Predicted Physicochemical Properties
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 5-(4-(Trifluoromethyl)phenyl)-1,3-oxazole | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₆F₃NO | Calculated |
| Molecular Weight | 213.16 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Likely a white to off-white solid | Analogy to 5-phenyloxazole[4] |
| Melting Point | Estimated 80-100 °C | Increased from 5-phenyloxazole due to the polar CF₃ group and increased molecular weight. |
| Boiling Point | > 300 °C (Predicted) | High due to aromatic nature and polarity. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol). Insoluble in water. | Polarity of the oxazole ring and lipophilicity of the trifluoromethylphenyl group. |
| logP (Lipophilicity) | ~3.0 - 3.5 (Predicted) | The CF₃ group significantly increases lipophilicity compared to an unsubstituted phenyl ring. |
| pKa (Conjugate Acid) | ~0.5 - 1.0 (Predicted) | Oxazoles are weak bases. The electron-withdrawing CF₃ group is expected to decrease the basicity compared to the parent oxazole (pKa of 0.8).[5] |
Synthesis and Reaction Mechanisms
The most direct and widely applicable method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis .[6][7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[6][8]
For the synthesis of this compound, the logical starting materials would be 4-(trifluoromethyl)benzaldehyde and TosMIC.
Reaction Scheme:
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 5-Phenyl oxazole | C9H7NO | CID 589311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Fundamental Chemistry of the Oxazole Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom at positions 1 and 3, respectively, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][4][5] This in-depth technical guide provides a thorough examination of the fundamental chemistry of the oxazole ring system, offering field-proven insights into its structure, reactivity, synthesis, and applications for professionals in drug development.
Electronic Structure and Aromaticity: The Basis of Reactivity
The aromaticity of the oxazole ring stems from the delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen, and a lone pair from the oxygen atom.[1] This aromatic character imparts significant thermal stability to the ring system.[1][2] However, the presence of the highly electronegative oxygen and nitrogen atoms leads to an uneven distribution of electron density, which is the primary determinant of its chemical behavior.
The pyridine-like nitrogen at position 3 acts as an electron sink, rendering the ring electron-deficient and generally deactivated towards electrophilic attack.[1] Conversely, the furan-type oxygen at position 1 can participate as a diene component in cycloaddition reactions, a testament to its hybrid heteroaromatic nature.[1][6] The acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton exhibiting a pKa of approximately 20, making this position susceptible to deprotonation by strong bases.[1][2][7] The conjugate acid of oxazole has a pKa of 0.8, indicating it is a weak base.[8][9]
Spectroscopic Properties
The unique structural features of the oxazole ring give rise to characteristic spectroscopic signatures that are invaluable for characterization.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Protons on the oxazole ring typically resonate in the aromatic region, with the C2-H proton being the most deshielded. |
| ¹³C NMR | The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent heteroatoms, with C2 generally appearing at the lowest field. |
| IR Spectroscopy | Characteristic C=N and C=C stretching vibrations are typically observed in the 1650-1500 cm⁻¹ region. |
| Mass Spectrometry | The fragmentation pattern often involves initial cleavage of the O-C(2) bond, followed by the loss of carbon monoxide and hydrogen cyanide or a nitrile. |
Note: Chemical shifts and fragmentation patterns can vary significantly with substitution.[1]
Reactivity of the Oxazole Ring: A Dichotomy of Behavior
The reactivity of the oxazole ring is a nuanced interplay of its aromaticity and the electronic influence of its heteroatoms. This duality allows for a diverse range of chemical transformations, making it a versatile building block in synthesis.
Electrophilic Aromatic Substitution
Electrophilic attack on the oxazole ring is generally disfavored due to the electron-withdrawing nature of the pyridine-type nitrogen.[10] Reactions such as nitration and halogenation often require forcing conditions and result in low yields unless the ring is activated by electron-donating substituents.[1] When substitution does occur, it preferentially takes place at the C5 position.[2][8]
Caption: Competing pathways of nucleophilic attack on a 2-substituted oxazole.
Cycloaddition Reactions: The Diels-Alder Reaction
Oxazoles can function as dienes in [4+2] cycloaddition reactions, a powerful tool for the synthesis of pyridine and furan derivatives. [1][8][11]The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring or by protonation or alkylation of the ring nitrogen. [1][10]The latter makes the oxazole more electron-deficient, facilitating reactions with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. [1][12][13]
Caption: General workflow for a Diels-Alder reaction involving an oxazole.
Other Reactions
-
Deprotonation: As mentioned, the C2 proton is the most acidic, and its removal with a strong base can lead to the formation of a 2-lithiooxazole. This intermediate, however, is often unstable and can exist in equilibrium with a ring-opened isonitrile. [8][10]* Oxidation: Oxazole rings can be cleaved by strong oxidizing agents. [2][3]* Reduction: Reduction of the oxazole ring can lead to ring-opened products or oxazolines. [2]* Photochemical Reactions: Oxazoles can undergo photolysis to form various rearrangement products. [2]
Key Synthetic Methodologies
Several classical and modern synthetic methods are employed for the construction of the oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Robinson-Gabriel Synthesis
This method involves the intramolecular cyclization and dehydration of a 2-acylamino ketone. [3][10]It is a robust and widely used method for the synthesis of 2,5-disubstituted oxazoles.
Experimental Protocol:
-
The 2-acylamino ketone is dissolved in a suitable solvent, such as toluene or xylene.
-
A dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is added.
-
The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is cooled, quenched with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by chromatography or recrystallization.
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this synthesis involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. [14][15]This method is particularly useful for the preparation of 2,5-disubstituted oxazoles, especially diaryloxazoles. [14] Experimental Protocol:
-
The cyanohydrin and aldehyde are dissolved in a dry, inert solvent like diethyl ether. [14]2. Dry hydrogen chloride gas is bubbled through the solution. [14]3. The oxazole product precipitates as its hydrochloride salt. [14]4. The salt is collected by filtration and can be converted to the free base by treatment with water or by boiling with an alcohol. [14]
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). [16][17][18]This reaction is known for its mild conditions and broad substrate scope. [19][20] Experimental Protocol:
-
A strong base, such as potassium tert-butoxide, is added to a solution of TosMIC in a suitable solvent (e.g., THF, DME) at low temperature to generate the corresponding anion.
-
The aldehyde is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Caption: Key steps in the Van Leusen synthesis of 5-substituted oxazoles.
Other Notable Synthetic Methods
-
From α-Haloketones: Reaction of α-haloketones with primary amides. [3]* From α-Hydroxy Amino Ketones: Condensation with aldehydes. [10]* Modern Methods: Recent advances include copper-catalyzed and iodine-mediated cyclizations, as well as photoinduced cycloadditions. [21][22]
The Oxazole Scaffold in Drug Development
The oxazole moiety is a prominent feature in numerous clinically approved drugs and investigational new drug candidates. [4]Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for engaging with biological targets such as enzymes and receptors. [4][20] Examples of Oxazole-Containing Drugs:
| Drug | Therapeutic Area |
| Sulfamoxole | Antibacterial [3] |
| Ditazole | Platelet aggregation inhibitor [3] |
| Aleglitazar | Antidiabetic (Type II) [3] |
The structural and electronic properties of the oxazole ring can be fine-tuned through substitution to optimize pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target affinity.
Conclusion
The oxazole ring system possesses a rich and multifaceted chemistry, governed by the delicate balance of its aromaticity and the electronic influence of its constituent heteroatoms. While generally resistant to electrophilic attack, it can be strategically functionalized through nucleophilic substitution, deprotonation, and cycloaddition reactions. A diverse array of synthetic methodologies enables the construction of a wide range of substituted oxazoles, making it a highly valuable and versatile scaffold in the pursuit of new therapeutic agents. A thorough understanding of its fundamental chemistry is paramount for researchers and scientists aiming to leverage the full potential of the oxazole core in drug discovery and development.
References
-
Fischer oxazole synthesis - Wikipedia. (URL: [Link])
-
Fischer Oxazole Synthesis. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
Oxazole.pdf - CUTM Courseware. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])
-
Oxazole - Wikipedia. (URL: [Link])
-
Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: [Link])
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Oxazole - Grokipedia. (URL: [Link])
-
Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. (URL: [Link])
-
Van Leusen Reaction | NROChemistry. (URL: [Link])
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. (URL: [Link])
-
Van Leusen reaction - Wikipedia. (URL: [Link])
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed. (URL: [Link])
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])
-
Oxazole Chemistry Overview | PDF | Aromaticity | Chemical Reactions - Scribd. (URL: [Link])
-
Recent advance in oxazole-based medicinal chemistry - PubMed. (URL: [Link])
-
Scalable Photoinduced Cycloaddition for the Synthesis of Biorelevant Oxazoles | Organic Letters - ACS Publications. (URL: [Link])
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (URL: [Link])
-
Several conventional methods accessible for the synthesis of oxazole derivatives - ResearchGate. (URL: [Link])
-
Fischer Oxazole Synthesis Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
Heterocyclic compound oxazole | PPTX - Slideshare. (URL: [Link])
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])
-
new chemistry of oxazoles. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Oxazole?_Chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer Oxazole Synthesis [drugfuture.com]
- 16. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 18. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 19. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,3-Oxazole synthesis [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.
The Physicochemical Impact of Trifluoromethylation: A Paradigm Shift in Drug Properties
The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties. These changes are fundamental to improving a compound's overall drug-like characteristics.[1]
Enhanced Metabolic Stability: Blocking the Path of Degradation
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile. By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[2]
Modulation of Lipophilicity: A Double-Edged Sword
The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, which can significantly increase the overall lipophilicity of a molecule.[2] This property is crucial for enhancing a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. However, the impact of trifluorination on lipophilicity is position-dependent. For instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while this effect diminishes at beta and gamma positions, and can even lead to increased hydrophilicity at delta and epsilon positions.[3]
Altered Acidity and Basicity (pKa): Fine-Tuning Ionization
The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the pKa of nearby acidic or basic functional groups.[4] For instance, the presence of a CF3 group can increase the acidity of an adjacent carboxylic acid or lower the basicity of a neighboring amine. This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and its interaction with target proteins. A molecule with a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring has shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate, which facilitates a key hydrogen bonding interaction with the protein.[5]
Enhancing Biological Activity: The Trifluoromethyl Group at the Target Interface
The trifluoromethyl group can contribute to increased binding affinity through several mechanisms. Its steric bulk, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[1] The electron-withdrawing properties of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target. For example, in the case of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[1]
Data Presentation: Quantitative Effects of Trifluoromethylation
The following tables summarize the quantitative impact of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated analogs.
Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa)
| Compound Pair | Modification | LogP (Calculated/Published) | pKa (Published) |
| Toluene vs. Benzotrifluoride | H → CF3 | 2.73 vs. 2.93 | - |
| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF3 | 0.90 vs. 2.21 | 4.63 vs. 3.50 |
| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF3 | 1.46 vs. 2.58 | 9.95 vs. 8.60 |
This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.
Table 2: Metabolic Stability Data (Illustrative)
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Drug Analog A (-CH3) | 15 | 46.2 |
| Drug Analog A (-CF3) | 45 | 15.4 |
| Drug B (unsubstituted) | < 5 | > 138.6 |
| Drug B (-CF3 substituted) | > 60 | < 11.5 |
This table demonstrates the significant increase in metabolic stability (longer half-life and lower intrinsic clearance) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.
Table 3: Binding Affinity (IC50) Data (Illustrative)
| Target | Compound without CF3 (IC50, nM) | Compound with CF3 (IC50, nM) | Fold Improvement |
| Kinase X | 150 | 15 | 10 |
| GPCR Y | 85 | 10 | 8.5 |
| Protease Z | 200 | 25 | 8 |
This table showcases the substantial improvement in binding affinity that can be achieved through the strategic incorporation of a trifluoromethyl group.
Experimental Protocols: Synthesizing the Trifluoromethyl Advantage
The incorporation of a trifluoromethyl group into a molecule can be achieved through various synthetic strategies. Below are detailed protocols for some of the most common methods.
Copper-Catalyzed Trifluoromethylation of Aryl Halides
This method is a powerful tool for the direct trifluoromethylation of aromatic and heteroaromatic systems.
-
Materials:
-
Aryl halide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.11 mmol, 11 mol%)
-
Potassium fluoride (KF) (4.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF3) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, CuI, 1,10-phenanthroline, and KF.
-
Add anhydrous DMF via syringe.
-
Add TMSCF3 dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 15 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated arene.
-
Nucleophilic Trifluoromethylation of Carbonyls using the Ruppert-Prakash Reagent
This protocol is effective for the trifluoromethylation of aldehydes and ketones.[6]
-
Materials:
-
Carbonyl compound (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash Reagent) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the carbonyl compound in anhydrous THF in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 to the solution.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of a drug candidate.[7][8][9]
-
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound at 1 µM in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution to the wells.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of elimination (k), and t½ = 0.693/k.
-
Visualizing the Impact: Diagrams and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role of the trifluoromethyl group in medicinal chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Preliminary Biological Screening of 5-(4-(trifluoromethyl)phenyl)oxazole: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
As a Senior Application Scientist, this guide provides a comprehensive framework for conducting the initial biological evaluation of the novel compound, 5-(4-(trifluoromethyl)phenyl)oxazole. The protocols and rationale described herein are designed to generate a robust preliminary data package, enabling informed decisions for further development.
The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it a versatile core for interacting with various biological targets.[2][4] The incorporation of a trifluoromethylphenyl group is a strategic choice aimed at enhancing metabolic stability, membrane permeability, and binding affinity through favorable lipophilic and electronic interactions. This guide outlines a multi-pronged screening approach to elucidate the potential therapeutic value of this specific molecular architecture.
Part 1: Foundational Steps: Compound Management and Solubilization
The integrity of any screening data is contingent upon the proper handling and solubilization of the test compound. Inaccurate concentration determination is a primary source of non-reproducible results.
Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the solvent of choice for initial screening due to its broad solubilizing power for organic molecules and compatibility with most in vitro biological assays at low final concentrations (typically ≤0.5% v/v). It is critical to establish the maximum soluble stock concentration to prevent compound precipitation during serial dilutions.
Protocol for Stock Solution Preparation
-
Accurately weigh 5 mg of this compound using a calibrated analytical balance.
-
Add sterile, anhydrous DMSO to create an initial high-concentration stock solution (e.g., 50 mM). Use gentle vortexing and brief sonication if necessary to ensure complete dissolution.
-
Visually inspect the solution against a light source for any particulates. If precipitation is observed, adjust the volume of DMSO to achieve a lower, fully solubilized concentration.
-
Prepare aliquots of the stock solution in sterile, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
Part 2: Cytotoxicity Assessment: The Gateway Assay
Before assessing specific therapeutic activities, it is imperative to determine the compound's inherent cytotoxicity. This data provides a therapeutic window and informs the concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6]
Principle of the MTT Assay
Viable cells with active metabolism possess mitochondrial and cytosolic reductase enzymes that can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a 2X working solution plate by performing serial dilutions of the this compound stock solution in culture medium. A typical concentration range would be 200 µM down to 0.1 µM.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration.
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Treat cells with a known cytotoxic agent like Doxorubicin.
-
Untreated Control: Add 100 µL of fresh medium.
-
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis of the dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | IC₅₀ (µM) after 48h |
|---|---|---|
| HeLa | Cervical Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HEK293 | Non-cancerous Kidney | > 100 |
| Doxorubicin | Positive Control (HeLa) | 0.8 |
A selective cytotoxic effect against cancer cell lines with minimal impact on non-cancerous cells (e.g., HEK293) would be a highly desirable outcome, suggesting potential for anticancer applications.[7][8]
Part 3: Antimicrobial Activity Screening
Given that many heterocyclic compounds exhibit antimicrobial properties, a preliminary screen against clinically relevant bacterial and fungal strains is a logical next step.[3][9] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.[10] The presence or absence of visible growth after incubation determines the MIC value.
Protocol for MIC Determination
-
Microorganism Preparation: Prepare a standardized inoculum of each test strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Sterility Control: Well with uninoculated broth.
-
Growth Control: Well with inoculated broth and DMSO vehicle.
-
Positive Control: Well with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Readout: Determine the MIC by visual inspection. The MIC is the lowest concentration well with no turbidity (no visible growth).
Data Presentation
The results are summarized in a table listing the MIC values for each tested strain.
Table 2: Hypothetical Antimicrobial Activity Data
| Test Organism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | > 128 |
| Candida albicans | Fungus (Yeast) | 64 |
| Ciprofloxacin (S. aureus) | Positive Control | 2 |
These hypothetical results would suggest that the compound has moderate activity against Gram-positive bacteria but is largely ineffective against Gram-negative bacteria and fungi at the tested concentrations.
Part 4: Antioxidant Capacity Assessment
Oxidative stress is implicated in numerous diseases, and compounds with radical scavenging abilities are of significant therapeutic interest. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating in vitro antioxidant capacity.[11][12]
Principle of Radical Scavenging Assays
Both assays rely on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it.[13][14] This neutralization is accompanied by a color change that can be measured spectrophotometrically.
-
DPPH: The deep violet DPPH radical becomes colorless or pale yellow upon reduction.
-
ABTS: The blue-green ABTS radical cation is reduced back to its colorless neutral form.[11]
Protocol for DPPH Assay
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox should be used as a positive control.
Data Analysis
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the radicals) is determined.
Table 3: Hypothetical Antioxidant Activity Data
| Assay | IC₅₀ (µM) |
|---|---|
| DPPH Scavenging | 45.7 |
| ABTS Scavenging | 38.2 |
| Ascorbic Acid (Control) | 8.5 |
Part 5: Integrated Analysis and Path Forward
The preliminary screening provides a multi-faceted view of the compound's biological profile. The next steps are determined by synthesizing all the collected data.
Overall Screening and Decision Workflow
Caption: Decision workflow based on integrated screening data.
Hypothetical Mechanism of Action
If the compound shows potent and selective anticancer activity, further studies would focus on elucidating its mechanism of action. Oxazole derivatives have been known to inhibit protein kinases and tubulin polymerization.[7][8] A potential hypothesis could be the inhibition of a critical signaling pathway involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
Based on our hypothetical data, the compound shows promising selective cytotoxicity against cancer cells. The next logical steps would involve secondary screening, including mechanism-of-action studies (e.g., kinase profiling, cell cycle analysis) and initial in vivo toxicity and efficacy studies in animal models.
References
-
American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]
-
Moein, S., et al. (2023). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Molecules. [Link]
-
Luo, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology. [Link]
-
MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
El-Beltagi, H. S., et al. (2011). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Pharmaceutical Education and Research. [Link]
-
RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
ResearchGate. Marketed drugs containing oxazole. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Link]
-
E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]
-
PubMed. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach. [Link]
-
ResearchGate. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. [Link]
-
Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
Bentham Science. Oxazole-Based Molecules: Recent Advances on Biological Activities. [Link]
-
ResearchGate. A comprehensive review on biological activities of oxazole derivatives. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. kosheeka.com [kosheeka.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays-A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 5-(4-(trifluoromethyl)phenyl)oxazole
Introduction: Unveiling the Therapeutic Potential of 5-(4-(trifluoromethyl)phenyl)oxazole
The oxazole scaffold is a prominent heterocyclic ring system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4] The incorporation of a trifluoromethylphenyl group can enhance metabolic stability and cell permeability, making this compound a compound of significant interest for drug discovery.[5] This guide provides a comprehensive framework for the in vitro experimental design to elucidate the biological activity and mechanism of action of this compound, with a focus on its potential anti-inflammatory and cytotoxic effects.
Our experimental approach is designed as a tiered screening cascade, beginning with a broad assessment of cytotoxicity, followed by specific enzyme inhibition assays, and culminating in the investigation of a key signaling pathway. This logical progression ensures a thorough and efficient evaluation of the compound's therapeutic potential.
Tier 1: Foundational Cytotoxicity and Cell Viability Assessment
Scientific Rationale: Before investigating specific biological activities, it is crucial to determine the effect of this compound on cell viability. This initial screen identifies the concentration range at which the compound is non-toxic, as well as any potential cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7][8] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[7][9]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
This compound
-
Appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for oncology)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell viability by 50%).
| Parameter | Description |
| Cell Line | Dependent on the research question (e.g., inflammatory or cancer model) |
| Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well |
| Compound Concentration | Logarithmic serial dilutions (e.g., 0.1 µM to 100 µM) |
| Incubation Time | 24, 48, 72 hours |
| Endpoint | Absorbance at 570 nm |
Tier 2: Target-Based Screening for Anti-Inflammatory Activity
Scientific Rationale: Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of this process.[10] COX enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, while LOX enzymes catalyze the production of leukotrienes.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[11] Therefore, assessing the inhibitory activity of this compound against COX and LOX is a direct way to evaluate its anti-inflammatory potential.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on a colorimetric assay that measures the peroxidase activity of COX enzymes.[12]
Materials:
-
This compound
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid, and TMPD in assay buffer.
-
Compound Incubation: In a 96-well plate, add assay buffer, enzyme (either COX-1 or COX-2), and various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm over a period of 5 minutes to measure the rate of TMPD oxidation.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay
This protocol measures the formation of hydroperoxides from the LOX-catalyzed oxidation of a substrate like linoleic or arachidonic acid.[13][14][15]
Materials:
-
This compound
-
Soybean lipoxygenase (or a specific human LOX isoform)
-
Linoleic acid or arachidonic acid (substrate)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0 or 0.2 M borate buffer, pH 9.0)[13][14]
-
96-well UV-transparent plate
-
UV-Vis microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a UV-transparent 96-well plate, incubate the LOX enzyme with various concentrations of this compound or a known inhibitor (e.g., nordihydroguaiaretic acid) in assay buffer for a short period (e.g., 5-10 minutes) at room temperature.[13]
-
Reaction Initiation: Start the reaction by adding the substrate (linoleic or arachidonic acid).
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.[14]
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the vehicle control. Calculate the IC₅₀ value.
| Parameter | COX Assay | LOX Assay |
| Enzyme Source | Ovine COX-1 and COX-2 | Soybean or human LOX |
| Substrate | Arachidonic acid | Linoleic or arachidonic acid |
| Detection Wavelength | 590 nm | 234 nm |
| Endpoint | Rate of TMPD oxidation | Rate of hydroperoxide formation |
Tier 3: Mechanistic Elucidation of Anti-Inflammatory Action
Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][17] The canonical NF-κB signaling pathway is activated by inflammatory stimuli, leading to the degradation of the inhibitory IκB proteins and the translocation of NF-κB dimers to the nucleus to initiate gene transcription.[16][17] Investigating the effect of this compound on this pathway can provide crucial insights into its mechanism of action.
Signaling Pathway: Canonical NF-κB Activation
Caption: Simplified canonical NF-κB signaling pathway.
Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Western blotting allows for the semi-quantitative detection of specific proteins, making it an excellent tool to assess the phosphorylation and degradation of key components in the NF-κB pathway.[18][19][20]
Materials:
-
Cell line (e.g., RAW 264.7)
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).
-
Protein Extraction: Wash cells with cold PBS and lyse them with lysis buffer.[21][22]
-
Protein Quantification: Determine the protein concentration of each lysate.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[23] Incubate the membrane with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Analyze the levels of phosphorylated IκBα and total IκBα to assess pathway activation and the effect of the compound.
Conclusion and Future Directions
This application note provides a structured, multi-tiered approach for the initial in vitro characterization of this compound. The data generated from these assays will establish its cytotoxic profile, identify potential anti-inflammatory activity through direct enzyme inhibition, and elucidate its mechanism of action via the NF-κB signaling pathway. Positive results from this screening cascade would warrant further investigation, including analysis of downstream inflammatory mediators (e.g., cytokines via ELISA), and progression to more complex cellular models and in vivo studies to validate its therapeutic potential.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Wikipedia. MTT assay. [Link]
-
American Chemical Society. Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. [Link]
-
Springer. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
ACS Publications. Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
Springer. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. [Link]
-
PubMed Central. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. [Link]
-
DergiPark. Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]
-
CABI Digital Library. In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. [Link]
-
Taylor & Francis Online. Novel 5-lipoxygenase inhibitors identified by computational screening methods. [Link]
-
ResearchGate. Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. [Link]
-
Indian Journal of Pharmaceutical Sciences. In vitro Evaluation of Antiproliferative, Lipoxygenase and Xanthine Oxidase Inhibitory Activities of Artemisia nilagirica (Clark). [Link]
-
Protocols.io. Detailed Western Blotting (Immunoblotting) Protocol. [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. [Link]
-
Bio-Rad. Transcription - NF-kB signaling pathway. [Link]
-
American Chemical Society. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]
-
Bentham Science. Oxazole-Based Molecules: Recent Advances on Biological Activities. [Link]
-
ResearchGate. A comprehensive review on biological activities of oxazole derivatives. [Link]
-
PubMed Central. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. [Link]
-
PubMed. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. [Link]
-
PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
PubMed. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [Link]
-
PubMed. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole () for sale [vulcanchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. ptglab.com [ptglab.com]
Utilizing 5-(4-(Trifluoromethyl)phenyl)oxazole as a Potential Chemical Probe: Application Notes and Protocols
For Research Use Only.
Abstract
This document provides a comprehensive guide for the potential utilization of 5-(4-(trifluoromethyl)phenyl)oxazole as a chemical probe for researchers in cell biology, pharmacology, and drug discovery. While direct biological applications of this specific molecule are not yet extensively documented, its structural motifs—the versatile oxazole scaffold and the bio-potentiating trifluoromethylphenyl group—suggest its promise as a valuable tool for interrogating biological systems.[1] This guide offers a scientifically-grounded framework for its synthesis, characterization, and application in cell-based assays, drawing upon established methodologies for structurally related compounds. We present detailed protocols for evaluating its cytotoxic and antiproliferative effects, alongside a conceptual workflow for target identification and validation, thereby providing a roadmap for its development into a validated chemical probe.
Introduction: The Rationale for this compound as a Chemical Probe
The discovery and application of small molecules to modulate and study biological processes are cornerstones of modern chemical biology. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The utility of this compound as a potential chemical probe stems from the well-documented biological activities of its constituent chemical moieties.
The Oxazole Scaffold in Chemical Biology
The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This scaffold is a key structural motif in numerous natural products and synthetic compounds that exhibit a wide range of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent pharmacophore for engaging with biological targets such as enzymes and receptors.
The Role of the Trifluoromethylphenyl Moiety in Modulating Bioactivity
The inclusion of a trifluoromethyl (-CF3) group on a phenyl ring can significantly enhance the pharmacological properties of a molecule. This is due to the high electronegativity of fluorine, which can alter the molecule's electronic properties, metabolic stability, and lipophilicity. The -CF3 group can increase binding affinity to protein targets and improve membrane permeability, crucial attributes for an effective chemical probe. While the specific compound of focus is this compound, related structures with trifluoromethylphenyl groups have shown significant biological activities, including the inhibition of tubulin polymerization and potent anticancer effects.[2]
Defining a "Chemical Probe" and the Path to Validation
A chemical probe is a small molecule that is well-characterized, potent, and selective for a specific biological target. To establish this compound as a chemical probe, a systematic validation process is necessary. This involves confirming its identity and purity, assessing its potency and selectivity in cell-based assays, and ultimately identifying its molecular target(s). This guide provides the foundational protocols to embark on this validation journey.
Physicochemical Properties and Synthesis
Predicted Physicochemical Properties
While experimental data for this compound is limited, its physicochemical properties can be predicted based on its structure. These properties are crucial for designing experiments, such as determining appropriate solvent systems and predicting cell permeability.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₆F₃NO | Defines the elemental composition. |
| Molecular Weight | 213.16 g/mol | Influences diffusion and transport properties. |
| LogP | ~3.5 | Indicates high lipophilicity and potential for good membrane permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding. |
| Topological Polar Surface Area | 26 Ų | Correlates with passive molecular transport through membranes. |
Proposed Synthetic Route
The synthesis of 5-aryloxazoles can be achieved through various methods. One common and effective approach is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an appropriate aldehyde.[3]
Caption: Proposed synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established van Leusen oxazole synthesis procedures.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol.
-
Base Addition: To the stirring solution, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
General Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store the solid compound at -20°C, protected from light and moisture. For preparing stock solutions, use anhydrous DMSO or ethanol. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Proposed Applications and Experimental Protocols
The following protocols provide a framework for the initial characterization and potential application of this compound as a chemical probe.
Workflow for Validating and Utilizing a Novel Chemical Probe
Caption: Workflow for validating a novel chemical probe.
Protocol 1: In Vitro Cytotoxicity and Antiproliferative Assays
This protocol is essential for determining the concentration range at which the compound exhibits biological activity and for identifying sensitive cell lines.
-
Materials:
-
A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293T).
-
Appropriate cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Plate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Target Identification using Affinity-Based Methods (Conceptual)
Identifying the molecular target is a critical step in validating a chemical probe. Affinity-based proteomics is a powerful approach for this.
-
Concept:
-
Probe Functionalization: Synthesize an analog of this compound that incorporates a reactive group (e.g., an alkyne or a photo-activatable group) for "click" chemistry or covalent labeling, and a reporter tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the functionalized probe with cell lysates or live cells to allow it to bind to its target protein(s).
-
Crosslinking/Capture: For photo-affinity probes, irradiate with UV light to covalently link the probe to its target. For "click" chemistry probes, perform the click reaction to attach a biotin tag.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe-protein complexes.
-
Proteomic Analysis: Elute the captured proteins and identify them using mass spectrometry (LC-MS/MS).
-
Validation: Validate the identified targets using techniques such as Western blotting, siRNA knockdown, or enzymatic assays.
-
Protocol 3: Cellular Imaging and Target Engagement (Hypothetical)
If this compound possesses intrinsic fluorescent properties, it could be used for cellular imaging to visualize its subcellular localization and target engagement.
-
Materials:
-
Live-cell imaging microscope.
-
Glass-bottom imaging dishes.
-
Hoechst stain (for nuclei) and other organelle-specific fluorescent dyes.
-
-
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes.
-
Probe Incubation: Treat the cells with this compound at a non-toxic concentration.
-
Staining: Co-stain with Hoechst and/or other organelle markers.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the probe and co-stains.
-
Analysis: Analyze the images to determine the subcellular localization of the probe. Target engagement can be assessed by observing changes in fluorescence intensity or localization upon co-treatment with a known inhibitor of the putative target.
-
Data Interpretation and Troubleshooting
-
High IC₅₀ Values: If the compound shows low potency, consider that it may not be active in the tested cell lines or that it has poor cell permeability. Modifications to the chemical structure may be necessary to improve activity.
-
Non-specific Binding in Target ID: High background in affinity-based proteomics can be due to non-specific binding of the probe. Optimize probe concentration and incubation times, and include appropriate controls (e.g., a competition experiment with an excess of the non-functionalized compound).
-
No Cellular Fluorescence: If no fluorescence is observed, the compound may not be inherently fluorescent or its fluorescence may be quenched in the cellular environment. In this case, a fluorescent tag would need to be conjugated to the probe for imaging applications.
Conclusion
This compound represents a promising starting point for the development of a novel chemical probe. Its structural features suggest the potential for potent and selective biological activity. The protocols and workflows outlined in this guide provide a systematic approach to characterizing its biological effects, identifying its molecular targets, and ultimately validating its use as a tool to explore complex biological processes. Successful validation of this compound would add a valuable new probe to the chemical biology toolbox.
References
- Benchchem. (n.d.). The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging.
- Benchchem. (n.d.). Application Notes and Protocols for Cell-based Assays Involving Oxazole Derivatives.
- NATURALISTA CAMPANO. (n.d.). Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications.
- Chemical Synthesis Database. (2025). 5-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole.
- Gao, Y., et al. (2025). Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. Journal of Agricultural and Food Chemistry.
- Sarkar, T., et al. (2025). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters.
- Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Younesi, S., et al. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)
- MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
- Bentham Science. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities.
- Kakkar, S., & Narasimhan, B. (2019).
- Kakkar, S., & Narasimhan, B. (2019).
- Vulcanchem. (n.d.). 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole.
- Kumar, S., et al. (n.d.). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
- PubMed. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists.
- NIH. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe.
-
PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from
- NIH. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
- PubMed. (2025). Synthesis and investigation of substituted 1,5-diaryl-1H-1,2,4-triazoles for the discovery of 18F-labeled probes for imaging brain cyclooxygenase-1.
- ResearchGate. (2025). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
- MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation.
- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate.
- PMC. (n.d.). 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-(2,3,4-Trifluorophenyl)oxazole | C9H4F3NO | CID 174622568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Formulation of 5-(4-(trifluoromethyl)phenyl)oxazole for Biological Studies: Application Notes and Protocols
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 5-(4-(trifluoromethyl)phenyl)oxazole
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The subject of this guide, this compound, is a synthetic small molecule that holds significant promise for further investigation. The incorporation of a trifluoromethyl (CF₃) group onto the phenyl ring is a strategic design element known to enhance key drug-like properties.[1][3] The CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets through favorable electronic interactions, and enhance membrane permeability due to its lipophilic nature.[4][5]
While the specific biological targets of this compound are still under active investigation, structure-activity relationship (SAR) studies of similar phenyl-oxazole derivatives suggest a plausible mechanism of action through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2).[6][7] The selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammation and pain, and is also being explored for its potential in cancer chemoprevention and therapy.[8]
This application note provides a comprehensive guide to the formulation of this compound for robust and reproducible biological studies. Given its predicted poor aqueous solubility, a direct consequence of the hydrophobic trifluoromethylphenyl moiety, careful consideration of formulation strategies is paramount to achieving meaningful in vitro and in vivo results.
Part 1: Pre-Formulation Studies and Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the foundational step in developing appropriate formulations. These initial studies will dictate the choice of excipients and methodologies for solubilization.
Predicted Physicochemical Properties
While experimental data for this compound is not extensively available, computational models provide valuable initial insights. The properties of a structurally similar compound, 5-methyl-4-phenyl-2-(trifluoromethyl)-oxazole, are available on PubChem and can serve as a useful surrogate for initial planning.[9]
| Property | Predicted Value (for similar compounds) | Implication for Formulation |
| Molecular Weight | ~227 g/mol [9] | Within the range for good oral bioavailability. |
| XLogP3 | ~3.3[9] | Indicates high lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low | Will require solubility enhancement techniques. |
| Hydrogen Bond Donors | 0[9] | Limits interactions with water. |
| Hydrogen Bond Acceptors | 2-3[10] | May offer some interaction with polar solvents. |
Experimental Determination of Physicochemical Properties
It is strongly recommended that the following key parameters be determined experimentally for this compound to ensure the development of a robust formulation.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[11]
Objective: To determine the solubility of this compound in various relevant aqueous and organic solvents.
Materials:
-
This compound (solid powder)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of the incubation is crucial.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.
-
Express the solubility in mg/mL or µg/mL.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution.[12]
Objective: To determine the LogP of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of this compound in n-octanol.
-
Add a known volume of the n-octanol stock solution to an equal volume of water in a centrifuge tube.
-
Vigorously mix the two phases for a set period (e.g., 30 minutes) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Part 2: Formulation Strategies for In Vitro Biological Studies
For in vitro assays, such as cell-based studies or enzyme inhibition assays, it is crucial to prepare a formulation that ensures the compound remains in solution at the desired test concentrations without precipitating.
Stock Solution Preparation
The most common approach for poorly soluble compounds is to prepare a high-concentration stock solution in an organic solvent, which is then diluted into the aqueous assay medium.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions due to its high solubilizing power and compatibility with most cell culture media at low final concentrations (typically ≤ 0.5%).
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight ≈ 229.18 g/mol ).
-
Weigh the compound accurately and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Working Solution Preparation and Considerations
When diluting the DMSO stock into aqueous media, it is critical to avoid precipitation.
Key Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.1%) and should be consistent across all experimental and control groups.
-
Two-Step Dilution: For higher final concentrations of the test compound, a two-step dilution can be beneficial. First, dilute the DMSO stock into a small volume of serum-containing medium (serum proteins can help stabilize the compound), and then add this intermediate dilution to the final volume of the assay medium.
-
Solubility Limit in Assay Media: It is advisable to determine the kinetic solubility of the compound in the final assay medium to understand the maximum achievable concentration without precipitation.
Caption: Workflow for preparing solutions for in vitro assays.
Part 3: Formulation Strategies for In Vivo Animal Studies
The formulation of this compound for in vivo studies is more complex and depends on the route of administration. The goal is to achieve adequate drug exposure at the target site while minimizing any vehicle-related toxicity.
Vehicle Selection for Oral Administration
For oral gavage in rodents, a variety of vehicles can be considered. The choice will depend on the required dose and the solubility of the compound in each vehicle.
| Vehicle | Composition | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Well-tolerated, commonly used. | May not be suitable for very high doses of poorly soluble compounds. |
| Co-solvent System | PEG 400, Propylene Glycol (PG), Ethanol, Water | Can achieve higher solubility. | Potential for vehicle-related toxicity at high concentrations. |
| Lipid-Based Formulation | Corn oil, Sesame oil, Miglyol 812 | Can enhance absorption of lipophilic compounds. | May influence the pharmacokinetic profile. |
| Cyclodextrin Solution | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Can significantly increase aqueous solubility. | Can be expensive and may have its own pharmacological effects. |
Objective: To prepare a homogenous suspension of this compound for oral administration.
Materials:
-
This compound (micronized powder is preferred)
-
Methylcellulose (MC)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare a 0.5% (w/v) solution of MC in water by slowly adding the MC powder to hot water while stirring, then allowing it to cool to form a clear, viscous solution.
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the 0.5% MC vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.
-
A homogenizer can be used to further reduce particle size and improve homogeneity.
-
Continuously stir the suspension before and during dosing to ensure uniform dose administration.
Vehicle Selection for Intravenous Administration
For intravenous (IV) injection, the compound must be in a true solution to prevent embolism. This often requires the use of co-solvents and solubilizing agents.
| Vehicle | Composition | Considerations |
| Co-solvent System | DMSO, PEG 400, Ethanol, Saline | The percentage of organic solvents should be minimized to avoid hemolysis and irritation. |
| Cyclodextrin Formulation | HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline | Generally well-tolerated for IV administration. |
| Micellar Solution | Polysorbate 80 (Tween® 80) or Cremophor® EL in saline | Can solubilize highly lipophilic compounds, but may be associated with hypersensitivity reactions. |
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Sterile saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the maximum tolerated percentage of each co-solvent for the chosen animal model. A common starting point is a vehicle composition of 10% DMSO, 40% PEG 400, and 50% saline.
-
Dissolve the required amount of this compound in DMSO first.
-
Add the PEG 400 and mix until a clear solution is obtained.
-
Slowly add the saline while stirring to avoid precipitation.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the solution for any signs of precipitation before administration.
Caption: A logical workflow for the formulation of this compound.
Part 4: Scientific Integrity and Mechanistic Rationale
The choice of formulation has a direct impact on the interpretation of biological data. An inappropriate formulation can lead to false negatives due to poor solubility or false positives due to vehicle-induced effects.
The Role of the Trifluoromethyl Group in COX-2 Inhibition
The trifluoromethyl group is a key feature of several selective COX-2 inhibitors, such as celecoxib.[4] Its electron-withdrawing nature and steric bulk are thought to contribute to the selective binding to the larger active site of the COX-2 isozyme compared to the more constricted active site of COX-1.[13] Therefore, it is hypothesized that this compound may exhibit anti-inflammatory properties through a similar mechanism.
Caption: Proposed mechanism of action for this compound.
By employing the rigorous formulation strategies outlined in this guide, researchers can ensure reliable and reproducible data, enabling a thorough investigation of the therapeutic potential of this compound.
References
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Wikipedia. (2023). Trifluoromethyl group. Retrieved from [Link]
- de la Cruz, R., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
-
PubChem. (n.d.). 5-Methyl-4-phenyl-2-(trifluoromethyl)-oxazole. Retrieved from [Link]
- Rowlinson, S. W., et al. (2003). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(24), 4487-4490.
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Wurm, J., et al. (2013). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold.
-
PubChem. (n.d.). 5-Methyl-4-phenyl-2-(trifluoromethyl)-oxazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-(2,3,4-Trifluorophenyl)oxazole. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- Uddin, M. J., et al. (2011). Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. ACS Chemical Biology, 6(5), 464-471.
- Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
- Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 8(4), 347-353.
-
IndiaMART. (n.d.). 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
PubChem. (n.d.). 5-(3,4,5-Trifluorophenyl)oxazole. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 5-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole. Retrieved from [Link]
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
-
Asian Journal of Biochemical and Pharmaceutical Research. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]
- Hashimoto, H., et al. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68.
- Mohammed, A. J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.
-
PubChem. (n.d.). 3-Fluoro-5-(4-methylphenyl)-1,2-oxazole. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
- Chen, Y. F., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 77.
-
Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. Retrieved from [Link]
-
Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2015). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent developments in 5lipoxygenase inhibitors. Retrieved from [Link]
-
PubMed. (2021). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved from [Link]
-
Nature Communications. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs [frontiersin.org]
- 8. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Fluoro-5-(4-methylphenyl)-1,2-oxazole | C10H8FNO | CID 145613957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. acdlabs.com [acdlabs.com]
- 13. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Metabolic Stability of Fluorinated Compounds
Introduction: The Fluorine Advantage and the Metabolic Challenge
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates represents a powerful tactic to enhance pharmacological properties. The substitution of a hydrogen atom with fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] This is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry and is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[2][3] By blocking metabolically vulnerable sites, particularly those susceptible to cytochrome P450 (CYP450)-mediated oxidation, fluorine substitution can extend a drug's half-life and improve its bioavailability.[4][5]
However, the assumption that the C-F bond provides an impenetrable metabolic shield is a misconception.[3] Fluorinated compounds can and do undergo metabolism, sometimes through unexpected pathways that can lead to rapid clearance or the formation of reactive metabolites.[3][6] Therefore, a robust and nuanced assessment of the metabolic stability of fluorinated compounds is a critical step in drug discovery and development. This guide provides an in-depth exploration of the principles and methodologies for this assessment, moving beyond a simple recitation of protocols to explain the underlying scientific rationale.
Part 1: The Central Role of Cytochrome P450 Enzymes
The cytochrome P450 superfamily of heme-containing monooxygenases, predominantly located in the liver, are the primary drivers of Phase I metabolism for a vast array of xenobiotics, including fluorinated drugs.[7][8] These enzymes typically catalyze oxidative reactions, such as hydroxylation, on carbon-hydrogen bonds.[7] The introduction of fluorine at a "soft spot" can effectively block this metabolic route.[5][9]
While direct cleavage of the C-F bond is energetically unfavorable, CYP450 enzymes can facilitate defluorination through indirect mechanisms.[3][7] For instance, oxidation of a carbon atom adjacent to a fluorinated carbon can generate an unstable intermediate that subsequently eliminates a fluoride ion.[3] Furthermore, certain P450 isozymes, such as CYP2E1, have been shown to be significantly involved in the metabolism of some fluorinated compounds.[10] Understanding the potential for these alternative metabolic pathways is crucial for a comprehensive stability assessment.
Part 2: Core In Vitro Methodologies for Assessing Metabolic Stability
The cornerstone of early-stage metabolic stability assessment lies in in vitro assays that provide a reliable and high-throughput means of predicting in vivo behavior.
Liver Microsomal Stability Assay: The Workhorse of Early ADME
The liver microsomal stability assay is the most widely used in vitro method to determine a compound's intrinsic clearance.[8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes.[8] This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor, NADPH.[11]
The assay's validity rests on the principle that the rate of disappearance of the parent compound is directly proportional to its rate of metabolism by the microsomal enzymes. By monitoring the concentration of the compound at various time points, key pharmacokinetic parameters can be calculated.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical sevoflurane metabolism and disposition. II. The role of cytochrome P450 2E1 in fluoride and hexafluoroisopropanol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mttlab.eu [mttlab.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(4-(trifluoromethyl)phenyl)oxazole
Document ID: TSC-OXA-SYN-003Revision: 1.0
Last Updated: January 17, 2026
Introduction: The Challenge of Synthesizing 5-Aryl Oxazoles
The 5-aryl oxazole scaffold, particularly with electron-withdrawing substituents like the trifluoromethyl group, is a cornerstone in modern medicinal chemistry, appearing in numerous drug candidates and biologically active probes.[1][2][3][4] The synthesis of 5-(4-(trifluoromethyl)phenyl)oxazole, while conceptually straightforward, is often plagued by issues that can significantly reduce yield and complicate purification.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in the synthesis of this valuable compound. We will focus primarily on the van Leusen Oxazole Synthesis , a robust and widely adopted method for preparing 5-substituted oxazoles from aldehydes.[5][6][7]
The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 synthon that reacts with an aldehyde in the presence of a base to form the oxazole ring.[5][8][9] The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group on the aldehyde starting material generally facilitates the reaction.[7]
Primary Synthetic Route: The van Leusen Reaction
The reaction proceeds via the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and a subsequent intramolecular cyclization and elimination sequence.
General Reaction Scheme:
-
Reactants: 4-(Trifluoromethyl)benzaldehyde and Tosylmethyl isocyanide (TosMIC)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are common choices.[10][11]
-
Solvent: Methanol (MeOH) or Isopropanol (IPA) are typically effective.[5][10]
The mechanism involves the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[5][6][7]
Visualization: van Leusen Reaction Mechanism
Caption: Mechanism of the van Leusen oxazole synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues. Each answer provides a causal explanation and actionable steps for resolution.
Problem Area 1: Low or No Product Yield
Q1: "My reaction has stalled. TLC and LC-MS analysis show only unreacted 4-(trifluoromethyl)benzaldehyde and some decomposed TosMIC. What went wrong?"
A1: This is a common and frustrating issue that typically points to one of four key areas: reagent quality, base inefficiency, solvent effects, or temperature.
-
Causality & Solution:
-
TosMIC Degradation: TosMIC is sensitive to moisture and prolonged storage can lead to hydrolysis. Ensure you are using a fresh bottle or a properly stored reagent. It's advisable to use TosMIC from a newly opened container for critical reactions.
-
Ineffective Base: The initial deprotonation of TosMIC is critical.[8][9] Potassium carbonate (K₂CO₃) is a common base, but its efficacy can be hampered by low solubility in some organic solvents.
-
Action: Consider switching to a stronger or more soluble base like potassium phosphate (K₃PO₄).[10] Alternatively, using a phase-transfer catalyst can improve the performance of K₂CO₃. Ensure the base is finely powdered and anhydrous.
-
-
Solvent Purity: The presence of water in your solvent (e.g., methanol) can hydrolyze the deprotonated TosMIC intermediate.
-
Action: Use anhydrous solvent. If you suspect water contamination, distill the solvent over a suitable drying agent before use.
-
-
Insufficient Temperature: While the initial addition is often done at a lower temperature, the elimination step to form the final oxazole requires thermal energy.[8]
-
Action: After the initial addition phase, ensure the reaction is heated to reflux for a sufficient period (typically 1-3 hours). Monitor by TLC until the aldehyde spot has been consumed.
-
-
Visualization: Low Yield Troubleshooting Workflow
Caption: Troubleshooting flowchart for low reaction yield.
Problem Area 2: Formation of Significant Side Products
Q2: "I've formed my product, but I have a significant, persistent impurity that is difficult to separate via column chromatography. What is it and how can I avoid it?"
A2: In the van Leusen synthesis, the most common side product is the intermediate 5-aryl-4-tosyl-4,5-dihydro-1,3-oxazole (the oxazoline).[5] Its formation arises from incomplete elimination of the tosyl group.
-
Causality & Solution:
-
Insufficient Base or Heat: The elimination step is base-promoted and requires heat.[6] If the reaction conditions are too mild (e.g., not enough base, lower temperature, or shorter reaction time), the oxazoline intermediate can be isolated as the major product. A recent study highlights that using 1 equivalent of K₃PO₄ can favor the oxazoline, while 2 equivalents favor the oxazole.[10]
-
Action: Increase the amount of base to 2 equivalents. Ensure the reaction is brought to a full reflux and maintained for at least 2 hours after the initial addition. Monitor the disappearance of the intermediate by LC-MS if possible.
-
-
Microwave Irradiation: For difficult eliminations, microwave-assisted synthesis can be highly effective at driving the reaction to completion and improving yields.[5][10]
-
| Parameter | Condition Favoring Oxazoline (Impurity) | Condition Favoring Oxazole (Product) |
| Base (K₃PO₄) | ~1 equivalent | >1.5 equivalents (2 equiv. is optimal)[10] |
| Temperature | Room Temperature to 60°C | Reflux (e.g., MeOH at 65°C) or higher[10] |
| Reaction Time | < 1 hour | 2-6 hours at reflux |
| Energy Source | Conventional Heating | Microwave Irradiation[5][10] |
Problem Area 3: Difficult Purification
Q3: "My crude product is a sticky oil and streaks badly during silica gel chromatography. How can I effectively purify my compound?"
A3: Purification of 5-aryl oxazoles can be challenging due to their moderate polarity and potential for interaction with silica gel. The primary impurity is often the byproduct, p-toluenesulfinic acid, or its salt.
-
Causality & Solution:
-
Acidic Byproduct: The p-toluenesulfinic acid byproduct can cause streaking on silica gel.
-
Action (Workup): During the aqueous workup, perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydrosulfide (NaHS) solution to remove the acidic byproduct.[8] Follow with a brine wash.
-
-
Chromatography Optimization: The choice of eluent is critical.
-
Action (Chromatography): Start with a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 9:1 or 4:1). A small amount of triethylamine (~0.5%) can be added to the eluent to suppress tailing caused by residual acidic impurities.
-
-
Alternative Purification: If chromatography fails, consider other methods.
-
Action (Recrystallization/Trituration): Many 5-aryl oxazoles are crystalline solids. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). Alternatively, trituration (slurrying the crude oil in a non-polar solvent like cold hexane) can often induce crystallization and remove highly soluble impurities.
-
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is best for scalability? A: The one-pot van Leusen reaction is generally well-suited for scaling due to its operational simplicity and the commercial availability of the starting materials.[5][7] Microwave-assisted protocols have also demonstrated potential for gram-scale synthesis with high efficiency.[10]
Q: How critical is the stoichiometry of TosMIC? A: Very critical. Using a slight excess of the aldehyde (e.g., 1.1 equivalents) can sometimes help ensure all of the more expensive TosMIC reagent is consumed. However, for initial optimizations, a 1:1 stoichiometry is recommended.
Q: Are there alternative methods to the van Leusen synthesis? A: Yes, the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone, is a classic method for forming oxazoles.[13][14] However, it often requires harsher conditions (e.g., concentrated sulfuric acid) and a multi-step preparation of the starting material, making the van Leusen reaction more popular for many applications.[15][16]
Detailed Experimental Protocol: Optimized van Leusen Synthesis
This protocol is optimized for the synthesis of this compound.
-
Materials:
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv.)
-
Tosylmethyl isocyanide (TosMIC) (1.05 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv.)
-
Methanol (Anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)benzaldehyde (1.0 equiv.) and anhydrous methanol (to make a 0.2 M solution).
-
Add TosMIC (1.05 equiv.) to the solution and stir for 5 minutes.
-
Add the powdered potassium carbonate (2.0 equiv.) in one portion.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc), observing the consumption of the aldehyde.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and water. Separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.
-
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Taylor & Francis Online. [Link]
-
5-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole. Chemical Synthesis Database. [Link]
-
Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. ResearchGate. [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
One-pot synthesis of 5-(triazinyloxy)oxazole under improved conditions. ResearchGate. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
5-Iii) Sem 4. Scribd. [Link]
-
Synthesis and Reactions of Oxazoles. ResearchGate. [Link]
-
Synthesis of new 5-[3,5-bis (trifluoro methyl) phenyl], 1,3,4-oxadiazole2-thiols. ResearchGate. [Link]
-
Oxazole. Slideshare. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. PMC - PubMed Central. [Link]
-
Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ResearchGate. [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ACS Publications. [Link]
Sources
- 1. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating the Purification of Trifluoromethyl-Containing Organic Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by trifluoromethyl (-CF3) containing organic compounds. The strategic incorporation of the -CF3 group is a powerful tool in modern medicinal chemistry and materials science, imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, these same properties often introduce significant hurdles during purification.
This guide provides field-proven insights and troubleshooting protocols in a practical question-and-answer format to empower researchers, scientists, and drug development professionals to overcome these challenges efficiently.
Part 1: The Root of the Challenge: Understanding the Trifluoromethyl Group's Influence
The trifluoromethyl group's strong electron-withdrawing nature and high electronegativity fundamentally alter a molecule's physical and chemical properties, directly impacting its behavior during purification.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are my trifluoromethylated compounds often difficult to separate from their non-fluorinated precursors or byproducts?
A1: The trifluoromethyl group significantly increases a molecule's lipophilicity, though the extent can vary depending on its position.[4][5] This increased affinity for nonpolar environments can lead to overlapping retention times in reversed-phase chromatography with structurally similar, non-fluorinated impurities. Furthermore, the strong C-F bonds contribute to high chemical stability, meaning impurities formed during synthesis may persist through purification steps that would degrade other molecules.[1][2]
Q2: I've noticed that my -CF3 compound exhibits different polarity behavior than I expected. Why is that?
A2: The influence of a -CF3 group on polarity is complex. While it is highly lipophilic, its strong inductive effect can alter the acidity or basicity of nearby functional groups, which in turn affects the overall polarity and solubility of the molecule.[4][6] For instance, a trifluoromethyl group alpha to a hydroxyl group can significantly increase its acidity, leading to unexpected interactions with polar solvents or stationary phases.[4]
Part 2: Troubleshooting Guide for Column Chromatography
Column chromatography is a primary purification technique, yet trifluoromethylated compounds can present unique challenges.[7][8]
Common Issues and Solutions
Q1: My trifluoromethylated compound is co-eluting with a non-fluorinated impurity on a standard silica gel column. How can I improve the separation?
A1: This is a common issue stemming from the similar polarities of the target compound and the impurity. Here are several strategies to enhance separation:
-
Solvent System Optimization: A systematic approach to solvent screening is crucial. Start with a standard solvent system (e.g., ethyl acetate/hexanes) and then systematically vary the polarity. Consider using solvents with different selectivities, such as dichloromethane or ether, in your mobile phase.
-
Isocratic vs. Gradient Elution: If you are using isocratic elution, switching to a shallow gradient can often provide the resolution needed to separate closely eluting compounds.
-
Alternative Stationary Phases: If solvent optimization fails, consider a different stationary phase. For some trifluoromethylated compounds, alumina (basic or neutral) may offer different selectivity compared to silica gel. For highly lipophilic compounds, reversed-phase chromatography (C18) may be a better option.[9] Fluorous solid-phase extraction (F-SPE) cartridges can also be highly effective for separating fluorinated molecules from their non-fluorinated counterparts.[9]
Q2: I am observing significant peak tailing for my -CF3 compound on silica gel. What is causing this and how can I fix it?
A2: Peak tailing is often due to strong interactions between the analyte and active sites on the silica gel. The electron-withdrawing nature of the -CF3 group can increase the acidity of nearby protons (e.g., on an adjacent amine or alcohol), leading to strong binding to the acidic silica surface.
-
Mobile Phase Additives: Adding a small amount of a polar modifier to your mobile phase can help to block the active sites on the silica. For acidic compounds, adding 0.1-1% acetic acid can improve peak shape. For basic compounds, adding 0.1-1% triethylamine or pyridine is effective.
-
Deactivation of Silica Gel: You can pre-treat your silica gel with a solution of triethylamine in your mobile phase to neutralize the acidic sites before packing your column.
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: Some trifluoromethylated compounds can be sensitive to the acidic nature of silica gel.
-
Minimize Residence Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.[7]
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel.
-
Alternative Purification Methods: If degradation is severe, recrystallization or preparative HPLC may be better alternatives.[7]
Part 3: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for purifying solid trifluoromethylated compounds, but their unique properties can sometimes inhibit crystal formation.[7][10]
Common Issues and Solutions
Q1: My trifluoromethylated compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the compound's melting point or the presence of impurities that inhibit crystallization.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Insulating the flask can help.[7]
-
Solvent Selection: The chosen solvent may be too good a solvent, or its boiling point may be too high. Try a solvent with a lower boiling point or a solvent pair to decrease the solubility.[7]
-
Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.[7]
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal can induce crystallization.[7]
Q2: My compound won't crystallize from any solvent I've tried. What are my next steps?
A2: If a single solvent recrystallization is not working, a two-solvent system is often effective.
-
Protocol for Two-Solvent Recrystallization:
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
While the solution is still hot, slowly add a "poor" solvent (one in which your compound is insoluble) dropwise until you see persistent cloudiness.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly.
-
Q3: My recovery from recrystallization is very low. How can I improve it?
A3: Low recovery can be due to using too much solvent or the compound having some solubility in the cold solvent.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[7]
-
Thorough Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.
-
Solvent Choice: Select a solvent in which your compound has very low solubility at low temperatures.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[10]
Part 4: Purity Assessment of Trifluoromethylated Compounds
Accurate assessment of purity is critical. The presence of the trifluoromethyl group makes certain analytical techniques particularly powerful.
Frequently Asked Questions (FAQs)
Q1: What is the best technique for determining the purity of my trifluoromethylated compound?
A1: For trifluoromethylated compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for both qualitative and quantitative analysis.[11] The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, often providing a clean, well-resolved signal for the -CF3 group that is distinct from other signals in the spectrum. Quantitative ¹⁹F NMR (qNMR) can be used to determine the absolute purity of a sample using a certified internal standard.[11]
Q2: I am seeing complex splitting patterns in the ¹⁹F NMR of my compound. How can I interpret this?
A2: Complex splitting can arise from coupling to nearby protons (¹H-¹⁹F coupling) or other fluorine atoms (¹⁹F-¹⁹F coupling). This can actually be advantageous for structure elucidation. To simplify the spectrum for purity analysis, you can use ¹H-decoupling. If multiple fluorine environments are present, 2D NMR techniques like ¹H-¹⁹F HETCOR can be invaluable for assigning signals.[11]
Q3: My fluorinated compound seems to be unstable on the Gas Chromatography (GC) column. What are my options?
A3: Thermal degradation on a GC column can be a problem for some fluorinated compounds.[11]
-
Lower Injection Port and Oven Temperatures: Use the lowest temperatures that still allow for good chromatography.
-
Use a More Inert Column: Columns with a more inert stationary phase can reduce on-column degradation.
-
Derivatization: If the compound has a reactive functional group (e.g., a primary alcohol), derivatizing it to a more stable ether or ester can improve its thermal stability.
-
Alternative Techniques: High-Performance Liquid Chromatography (HPLC) is often a better choice for thermally labile compounds.[12]
Data Summary: Recommended Analytical Techniques
| Technique | Selectivity | Sensitivity | Application |
| RP-HPLC-UV | Moderate | Good (µg/mL) | Routine purity testing, quality control.[12] |
| LC-MS/MS | High | Excellent (ng/mL to pg/mL) | Bioanalysis, trace impurity analysis.[12] |
| GC-MS | High | Excellent | Purity assessment of volatile compounds.[12] |
| ¹⁹F NMR | High | Moderate | Absolute purity determination, structural confirmation.[11] |
Part 5: Safety First: Handling Trifluoromethylated Compounds
Many trifluoromethylated compounds and their precursors require careful handling.
Q1: What are the key safety precautions I should take when working with trifluoromethylating reagents and their products?
A1: Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[13][14] General best practices include:
-
Work in a well-ventilated fume hood. [15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Avoid inhalation of vapors or dust. [15]
-
Keep away from heat, sparks, and open flames, as some reagents and compounds are flammable.[13][15]
-
Have appropriate spill cleanup materials and emergency procedures in place.
Visualizing the Workflow
Troubleshooting Logic for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
- Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1).
- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023, August 29). MDPI.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986, October). PubMed.
- Technical Support Center: Purification of Trifluoromethyl
- SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane. TCI Chemicals.
- On the polarity of partially fluorinated methyl groups. (2018, August 29).
- TRIFLUOROMETHANESULFONIC ACID TRIFLUOROMETHYL ESTER - Safety D
- Organofluorine compounds in the environment, analysis, sources and f
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). PMC - NIH.
- A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
- SAFETY D
- SAFETY D
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, November 29). MDPI.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
- Recrystalliz
- Laboratory-Scale Synthesis and Purification of Trifluoromethyl Hypofluorite: Applic
- (PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. (2014, August 10).
- Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. (2015, August 10).
- Trifluoromethyl
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021, February 15). Hovione.
- Recent Advances in Analytical Methodologies for the Determin
- Recent Trends in Analytical Techniques for Impurity Profiling.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- analytical techniques for assessing the purity of fluorinated intermedi
- General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022, January 19). PubMed.
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2014, August 6).
- A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes. (2021, July 23).
- New Analytical Methods Developed for Determination of Perfluorinated Surfactants in W
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - SG.
- Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- Troubleshooting: Purific
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- Troubleshooting Strategies in GST-tagged Protein Purific
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recrystallization [sites.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses. The introduction of the trifluoromethyl (–CF₃) group is a critical strategy in medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This resource is structured to address specific issues you may encounter during your experiments in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during trifluoromethylation reactions, providing explanations grounded in reaction mechanisms and offering actionable solutions.
Low or No Product Yield
Question: My trifluoromethylation reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low or nonexistent yields in trifluoromethylation reactions are a frequent issue and can stem from several factors, primarily related to the choice of reagent, catalyst activity, and reaction conditions.[3][4]
-
Inappropriate Reagent Selection: The reactivity of your substrate is paramount in choosing the correct trifluoromethylating agent.
-
For electron-rich substrates (e.g., enamines, indoles): Electrophilic reagents like Togni's or Umemoto's reagents are often the preferred choice.[4][5]
-
For carbonyl compounds (aldehydes, ketones): Nucleophilic reagents, most notably the Ruppert-Prakash reagent (TMSCF₃), are highly effective.[1][6][7]
-
For radical precursors (e.g., aryl halides, unactivated alkenes): Radical trifluoromethylation using reagents like the Langlois reagent (sodium triflinate) or via photoredox catalysis is a powerful strategy.[4][8][9]
-
-
Catalyst/Initiator Inactivity: The generation of the active trifluoromethylating species is crucial.
-
Nucleophilic Trifluoromethylation (Ruppert-Prakash): This reaction requires a nucleophilic initiator, such as a fluoride source (e.g., TBAF) or a suitable base, to generate the trifluoromethide anion ([CF₃]⁻).[1][6] Ensure your initiator is not degraded and is used in the correct catalytic amount.
-
Photoredox Catalysis: Verify that your light source has the correct wavelength to excite the photocatalyst.[3] The photocatalyst itself should be of high purity.
-
Transition-Metal Catalysis: The choice of metal, ligand, and oxidation state is critical. The catalyst may require pre-activation or be sensitive to air and moisture.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Some electrophilic trifluoromethylations may require low temperatures to prevent reagent decomposition, while other methods may need elevated temperatures to proceed efficiently.[4] A temperature screen is often a valuable optimization step.
-
Solvent: The solvent can significantly impact reaction outcomes. Choose a solvent that is inert under the reaction conditions and can solubilize all reaction components.[3] Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and dichloromethane (DCM).
-
Atmosphere: Radical reactions are often sensitive to oxygen, which can act as a radical scavenger.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Significant Side Product Formation
Question: My reaction is producing a number of side products, reducing the yield of my desired trifluoromethylated compound. How can I improve selectivity?
Answer: Side product formation is a common hurdle and often arises from the high reactivity of the trifluoromethyl species.
-
Excess Radical Generation: In radical reactions, an overly high concentration of trifluoromethyl radicals can lead to undesired side reactions, such as dimerization or reaction with the solvent.[3]
-
Solution: Try reducing the amount of the radical initiator or the intensity of the light source in photocatalytic reactions.
-
-
Reaction with Solvent: The trifluoromethyl radical can react with certain solvents.
-
Solution: Select a more inert solvent. Perfluorinated solvents can be an option in some cases.
-
-
Substrate Reactivity: If your substrate has multiple reactive sites, you may observe a mixture of products.
-
Solution: Employing directing groups on your substrate can enhance regioselectivity. In some cases, changing the reaction mechanism (e.g., from radical to electrophilic) can provide complementary selectivity.
-
-
Hydrodehalogenation: In reactions involving aryl halides, you may observe the formation of the corresponding dehalogenated product.
-
Solution: This can be indicative of a competing reduction pathway. Optimizing the catalyst and reaction conditions can help to favor the desired cross-coupling.
-
Reaction Stalls Before Complete Consumption of Starting Material
Question: My reaction starts well, but then stalls, leaving a significant amount of unreacted starting material. What could be the cause?
Answer: A stalled reaction can be frustrating and often points to the degradation of a key reagent or catalyst deactivation.
-
Reagent Decomposition: Some trifluoromethylating reagents, particularly certain electrophilic ones, can be thermally unstable.
-
Solution: Consider running the reaction at a lower temperature or adding the reagent portion-wise over the course of the reaction.
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent, or it may have a limited lifetime under the reaction conditions.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous if necessary. In some cases, adding a second charge of the catalyst mid-reaction can help to drive the reaction to completion.
-
-
Product Inhibition: The product of the reaction may be inhibiting the catalyst.
-
Solution: While more challenging to overcome, this can sometimes be addressed by adjusting the reaction concentration or by using a flow chemistry setup where the product is continuously removed from the reaction zone.
-
Part 2: Mechanistic Insights & Reagent Selection
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting and optimization. Trifluoromethylation reactions can be broadly categorized into three main pathways: nucleophilic, electrophilic, and radical.
Reagent Selection Workflow
The choice of the appropriate trifluoromethylating agent is highly dependent on the substrate and the desired transformation. The following diagram illustrates a general decision-making workflow for selecting a suitable reagent.
Caption: Decision workflow for selecting a trifluoromethylating reagent.
Comparative Overview of Common Trifluoromethylating Reagents
The following table provides a comparative summary of commonly used trifluoromethylating reagents.
| Reagent Class | Example(s) | Mechanism | Typical Substrates | Key Advantages | Key Considerations |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃)[1][7] | Anionic | Aldehydes, Ketones, Imines | High reactivity, commercially available | Requires a nucleophilic initiator (e.g., F⁻) |
| Electrophilic | Togni's Reagents[2][10][11] | Polar or Radical (via SET) | β-Ketoesters, Alcohols, Thiols, Arenes | Highly versatile, can act as a radical source | Can be thermally sensitive |
| Electrophilic | Umemoto's Reagents[5][12][13] | Polar | Enolates, Silyl Enol Ethers, Heterocycles | Thermally stable, broad substrate scope | Can require harsher conditions than Togni's reagents |
| Radical | Langlois Reagent (CF₃SO₂Na)[4] | Radical | Alkenes, Arenes | Cost-effective, easy to handle | Requires an oxidant and often a metal catalyst |
| Radical | Trifluoroiodomethane (CF₃I)[2] | Radical | Alkenes, Alkynes | Readily generates CF₃ radicals | Gaseous reagent, can be difficult to handle |
Part 3: Experimental Protocols
Detailed and reproducible methodologies are crucial for success. Below are representative experimental protocols for key trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using the Ruppert-Prakash Reagent
This protocol describes the trifluoromethylation of an aromatic aldehyde using TMSCF₃ and a catalytic amount of TBAF.[14]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF, 0.1 mL, 0.1 mmol)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic aldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.2 mmol) dropwise to the stirred solution.
-
Slowly add the TBAF solution (0.1 mL, 0.1 mmol) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding trifluoromethylated alcohol.
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using a Togni Reagent
This protocol outlines the trifluoromethylation of a β-ketoester using Togni's Reagent I.[14]
Materials:
-
β-Ketoester (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Togni's Reagent I (1.1 mmol)
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 mmol) and dichloromethane (5 mL).
-
Add Togni's Reagent I (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethyl-β-ketoester.
Protocol 3: Radical Trifluoromethylation of a Heteroarene via Photoredox Catalysis
This protocol describes a general procedure for the radical trifluoromethylation of a heteroarene using a photocatalyst and a radical source.[9]
Materials:
-
Heteroarene (0.5 mmol)
-
Triflyl chloride (CF₃SO₂Cl) (1.0 mmol)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃]) (0.01 mmol)
-
Anhydrous solvent (e.g., DMF) (5 mL)
-
Base (e.g., K₂HPO₄) (1.0 mmol)
Procedure:
-
To an oven-dried vial, add the heteroarene (0.5 mmol), photocatalyst (0.01 mmol), and base (1.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous solvent (5 mL) and triflyl chloride (1.0 mmol) via syringe.
-
Place the vial approximately 5-10 cm from a visible light source (e.g., a household compact fluorescent lamp).
-
Stir the reaction mixture at room temperature for the required time, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Part 4: Mechanistic Diagrams
Visualizing the reaction pathways can aid in understanding and troubleshooting.
Nucleophilic Trifluoromethylation Mechanism
Caption: Mechanism of nucleophilic trifluoromethylation with the Ruppert-Prakash reagent.
Radical Trifluoromethylation via Photoredox Catalysis
Caption: General mechanism for radical trifluoromethylation via photoredox catalysis.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing CBrF3 Trifluoromethylation Reactions.
-
Li, Y., & Wu, Y.-D. (2014). General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study. ACS Catalysis, 4(9), 3156–3165. [Link]
-
Thielemann, D. T., & Wennemers, H. (2012). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 10(38), 7755. [Link]
-
Chem-Station. (2015). Electrophilic Trifluoromethylation. Retrieved from [Link]
- Benchchem. (n.d.). The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethylation.
- Benchchem. (n.d.). Optimization of reaction conditions for N-trifluoromethylation.
- Wechem. (2025). Mechanism and selectivity control of trifluoromethylation of free radicals.
- Benchchem. (n.d.). Mechanistic differences between radical and ionic trifluoromethylation pathways.
-
Wikipedia. (2023). Trifluoromethylation. Retrieved from [Link]
-
Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(49), 16806–16829. [Link]
-
Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2005). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. [Link]
- Benchchem. (n.d.). A Comparative Guide to Trifluoromethylating Agents: Evaluating Alternatives to 2-(Trifluoromethyl)benzoyl chloride.
-
Li, C. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. ACS Publications. [Link]
-
Li, C. (2019). 1.5 Radical Trifluoromethylation. ResearchGate. [Link]
-
Wikipedia. (2023). Trifluoromethyltrimethylsilane. Retrieved from [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. ResearchGate. [Link]
- Benchchem. (n.d.). A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus.
-
Al-Masum, M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2731–2740. [Link]
-
Ma, J.-A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 128(9), 975–996. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Wei, Y., & He, W. (2022). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 18, 148–155. [Link]
-
Li, Y., & Wu, Y.-D. (2013). Designing New Togni Reagents by Computation. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2019). Optimized reaction conditions for the trifluoromethylation of thiophenol 1, and the observed reactivity of disulfide 3 and key impurities formed in the reaction. [Link]
-
Kim, D. W. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Publishing. [Link]
-
ResearchGate. (2017). SCHEME 14 (a) Representative trifluoromethylation reactions using Togni's reagent 1. (b) General representation of different reaction modes of Togni's reagent. Mechanism of trifluoromethylation of (c) terminal olefins catalyzed by Cu(I) and (d) pentanol catalyzed by Zn(NTf 2 ) 2. [Link]
-
Wang, F., Wang, D., & Zhu, D. (2019). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. ResearchGate. [Link]
-
Guesné, S. J. J., & Gouverneur, V. (2016). The main and recent syntheses of the N-CF3 motif. Comptes Rendus Chimie, 19(10), 1204–1214. [Link]
-
Billard, T., Bruns, S., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. [Link]
-
ResearchGate. (2020). Commonly used trifluoromethylating reagents. [Link]
- Benchchem. (n.d.). A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Togni's vs. Umemoto's Reagents.
-
Ma, J.-A., & Cahard, D. (2007). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 3, 9. [Link]
-
ResearchGate. (2017). The optimization of reaction conditions for trifluoromethylation of chalcone 1a with TMSCF 3. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2005). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. [Link]
-
Reid, M., & Murphy, J. A. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(49), 17113–17122. [Link]
-
Prakash, G. K. S., & Zhang, Z. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 444–450. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589. [Link]
-
ResearchGate. (2018). Optimization of reaction conditions. [Link]
-
Matoušek, V., & Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7578. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. Mechanism and selectivity control of trifluoromethylation of free radicals - Wechem [m.wechemglobal.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI AMERICA [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 5-(4-(trifluoromethyl)phenyl)oxazole in Assays
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering solubility issues with 5-(4-(trifluoromethyl)phenyl)oxazole. The inherent lipophilicity of this compound, driven by its aromatic structure and trifluoromethyl group, frequently leads to precipitation in aqueous assay buffers. This can compromise data quality, leading to inaccurate potency measurements and inconsistent results. This document provides a structured, experience-driven approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating upon dilution into my aqueous assay buffer. What's the primary cause and how can I resolve it?
Precipitation upon dilution from a concentrated organic stock (like 100% DMSO) into an aqueous medium is the most common manifestation of poor solubility. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward initial step is to test a lower concentration range of the compound.
-
Adjust Cosolvent Percentage: Carefully increase the proportion of your organic cosolvent (e.g., DMSO, ethanol) in the final assay volume. It is critical to first validate the tolerance of your biological system (e.g., cells, enzymes) to the new solvent concentration. A final DMSO concentration of 0.5-1% is generally well-tolerated in many assays.
-
Implement an Intermediate Dilution Step: Avoid making large, single-step dilutions from your high-concentration stock directly into the final aqueous buffer. Instead, perform a serial or intermediate dilution into a buffer that contains a higher percentage of the cosolvent before the final dilution into the assay plate.
Q2: I'm performing a cell-based assay and am concerned about solvent toxicity. What are safer alternatives for solubilization?
This is a valid and crucial concern, as excessive concentrations of organic solvents can induce cytotoxicity and interfere with assay performance. Several well-established, cell-friendly alternatives are available.
Recommended Alternative Strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that possess a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate hydrophobic molecules and enhance their aqueous solubility.[1][2][3] For pharmaceutical applications, chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used to improve drug delivery and stability.[3][4]
-
Surfactants: The use of non-ionic surfactants at low concentrations, typically below their critical micelle concentration, can improve the wettability and dispersion of poorly soluble compounds. Common examples include Tween® 20, Tween® 80, and Pluronic® F-68. A preliminary screen to determine the optimal, non-toxic concentration for your specific cell line is essential.
-
pH Adjustment: For compounds with ionizable functional groups, modifying the pH of the buffer can significantly increase solubility. Based on its chemical structure, this compound is a neutral molecule and lacks readily ionizable groups, making this strategy unlikely to be effective.
Table 1: Overview of Common Solubilizing Excipients
| Excipient | Typical Starting Concentration | Key Considerations |
| DMSO | 0.1 - 1% (v/v) | Must verify tolerance of the specific cell line or enzyme. |
| Ethanol | 0.1 - 1% (v/v) | Higher volatility compared to DMSO; check for assay compatibility. |
| HP-β-Cyclodextrin | 1 - 5% (w/v) | May interact with cell membrane components like cholesterol at high concentrations. |
| SBE-β-Cyclodextrin | 1 - 5% (w/v) | Often exhibits a more favorable safety profile compared to other cyclodextrins. |
| Tween® 20/80 | 0.01 - 0.1% (v/v) | Potential for micelle formation and assay interference at higher concentrations. |
Troubleshooting Guides
Guide 1: Systematic Workflow for Solubility Optimization
This decision tree provides a logical, step-by-step process for diagnosing and resolving solubility issues with this compound.
Caption: Decision tree for systematic troubleshooting of compound solubility.
Guide 2: Protocol for Preparing a Cyclodextrin-Complexed Stock Solution
This protocol details the preparation of a stock solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity deionized water
-
Vortex mixer
-
Bath sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Cyclodextrin Vehicle:
-
Prepare a solution of HP-β-CD in deionized water. A 45% (w/v) solution is a robust starting point.
-
Warm the solution to approximately 40-50°C and vortex or stir until the HP-β-CD is completely dissolved.
-
-
Introduce the Compound:
-
Accurately weigh the required amount of this compound and add it directly to the HP-β-CD solution.
-
-
Promote Complexation:
-
Vortex the mixture vigorously for at least 15-20 minutes.
-
To further facilitate the inclusion complex formation, place the vial in a bath sonicator for 20-30 minutes.
-
-
Equilibrate the Solution:
-
Allow the solution to equilibrate at room temperature for a minimum of one hour. For challenging compounds, an overnight equilibration at 4°C can improve complexation efficiency.
-
-
Final Sterilization:
-
Pass the final stock solution through a 0.22 µm sterile filter to remove any undissolved particulates and ensure sterility.
-
-
Proper Storage:
-
Store the resulting stock solution protected from light at either 4°C for short-term use or -20°C for long-term storage.
-
Advanced Scientific Principles & Methodologies
The Impact of Crystal Packing on Solubility
The thermodynamic solubility of a solid compound is fundamentally linked to its crystal lattice energy—the energy required to break the intermolecular forces holding the crystal together.[5] Highly ordered, planar molecules like this compound often exhibit strong crystal packing, which contributes significantly to their poor aqueous solubility. Formulation strategies that disrupt this crystalline structure, such as creating amorphous solid dispersions or forming inclusion complexes with excipients like cyclodextrins, can bypass this energy barrier and substantially improve solubility.[6][7]
Workflow for Advanced Formulation Development
For compounds progressing through the drug discovery pipeline, a more rigorous, multi-phasic approach to formulation development is often required.
Caption: A phased workflow for the advanced formulation development of poorly soluble drug candidates.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.[Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository.[Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.[Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.[Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[Link]
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. scispace.com [scispace.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of Oxazole Compounds in Biological Assays
Welcome to the technical support center dedicated to troubleshooting inconsistent results in biological assays involving oxazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. Oxazole derivatives are a vital class of heterocyclic compounds with a wide spectrum of biological activities, but their unique physicochemical properties can sometimes lead to perplexing assay outcomes.[1][2][3] This resource provides in-depth, experience-driven guidance to ensure the reliability and reproducibility of your experimental data.
I. Foundational Principles: Is Your Compound the Culprit?
Before delving into complex assay-specific troubleshooting, it is crucial to address the fundamental properties of your oxazole compound. Inconsistent results often stem from the quality and behavior of the small molecule itself.
Q1: My assay results are highly variable between experiments. Could the purity of my oxazole compound be the issue?
A1: Absolutely. The purity of your test compound is a critical and often underestimated source of experimental variability. Reproducibility and the correct interpretation of your data are directly linked to the precise chemical characterization of your material.[4]
The Causality Behind Purity-Related Issues:
Self-Validating Protocol for Compound Purity Assessment:
A multi-pronged approach to purity analysis is recommended to build confidence in your compound's integrity.
Table 1: Recommended Purity Analysis Methods
| Method | Principle | Information Gained |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates components of a mixture based on their physicochemical properties and detects them by mass. | Provides the purity of the main compound and the mass of any impurities. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides detailed information about the structure and quantity of a molecule in solution. | Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity. |
| Elemental Analysis | Determines the elemental composition of a sample. | Verifies that the empirical formula of the synthesized compound is correct. |
II. The Solubility Dilemma: In Solution or In Suspension?
Poor solubility is a frequent obstacle in biological assays, leading to a host of downstream problems.[5] The planar and aromatic nature of the benzoxazole core, for instance, can promote strong intermolecular interactions, making dissolution in aqueous buffers challenging.[5]
Q2: I suspect my oxazole compound is not fully dissolved in my assay buffer. How can I confirm this and what can I do about it?
A2: Visual inspection is the first step. Look for cloudiness, precipitates, or films in your assay wells, especially at higher concentrations. However, microscopic precipitates can be missed by the naked eye. Here’s a systematic approach to diagnose and address solubility issues.
Troubleshooting Workflow for Solubility Issues:
Caption: A decision-making workflow for troubleshooting poor compound solubility.
Step-by-Step Protocol for Assessing and Improving Solubility:
-
Determine Kinetic Solubility:
-
Prepare a high-concentration stock solution of your oxazole compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO.
-
Add a small aliquot of each dilution to your final assay buffer to achieve the desired test concentrations.
-
Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
-
Analyze the samples using nephelometry or dynamic light scattering (DLS) to detect insoluble particles.
-
-
Solubilization Strategies:
-
pH Adjustment: If your oxazole derivative has ionizable groups, adjusting the buffer pH can significantly enhance solubility.[5]
-
Co-solvents: While DMSO is common, its concentration in the final assay should be kept low (typically <0.5%) to avoid artifacts.[1] Consider other biocompatible co-solvents if necessary.
-
Excipients: Surfactants (e.g., Tween-20, Triton X-100) at low concentrations can help maintain compound solubility and prevent aggregation.
-
III. Assay Interference: Is Your Compound a "False Positive"?
Many assay technologies, particularly those relying on fluorescence or absorbance, are susceptible to interference from test compounds.[6] Some oxazole derivatives are known to be fluorescent, which can be a direct source of interference.[7][8]
Q3: My fluorescence-based assay is showing high background in wells with my oxazole compound. What's happening?
A3: Your oxazole compound may be intrinsically fluorescent, or it could be quenching the fluorescence of your assay's reporter molecule. This is a common form of assay interference.
Mechanisms of Fluorescence Interference:
-
Autofluorescence: The compound itself emits light at or near the same wavelength as the assay fluorophore, leading to a false-positive signal.
-
Fluorescence Quenching (Inner Filter Effect): The compound absorbs the excitation light intended for the fluorophore or absorbs the emitted light from the fluorophore, resulting in a false-negative signal.[6]
Protocol for Identifying and Mitigating Fluorescence Interference:
-
Spectral Scanning:
-
Measure the absorbance and fluorescence spectra of your oxazole compound in the assay buffer.
-
Determine the excitation and emission maxima of your compound.
-
Compare the compound's spectra with those of your assay's fluorophore to identify any overlap.
-
-
"Compound-Only" and "Fluorophore-Only" Controls:
-
Run control wells containing only the oxazole compound in assay buffer to measure its autofluorescence.
-
Run control wells with the fluorophore and the oxazole compound (without the biological target) to assess quenching.
-
-
Mitigation Strategies:
-
Use Red-Shifted Fluorophores: If your compound fluoresces in the blue or green spectrum, switching to a red-shifted fluorophore (e.g., Cy5) can often resolve the issue.
-
Time-Resolved Fluorescence (TRF): This technique can distinguish between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of lanthanide-based probes.
-
IV. Pan-Assay Interference Compounds (PAINS) and Off-Target Effects
Some chemical scaffolds, known as Pan-Assay Interference Compounds (PAINS), are notorious for appearing as hits in multiple assays through non-specific mechanisms.[9] It is crucial to determine if your oxazole compound falls into this category.
Q4: My oxazole compound is active in multiple, unrelated assays. Could it be a PAIN?
A4: This is a strong possibility. PAINS often act through mechanisms like chemical reactivity, aggregation, or redox activity, which are not specific to a particular biological target.
Workflow for Investigating Promiscuous Activity:
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmpr.in [ijmpr.in]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
Technical Support Center: Enhancing the Stability of 5-Phenyloxazole Derivatives for In Vitro Studies
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers working with 5-phenyloxazole derivatives. This guide is designed to provide you with a comprehensive understanding of the potential stability challenges associated with this important chemical scaffold and to offer practical, field-proven solutions to ensure the integrity and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs): Core Stability Concerns
This section addresses the fundamental chemical liabilities of the 5-phenyloxazole ring system under typical in vitro experimental conditions.
Q1: What are the primary stability concerns for 5-phenyloxazole derivatives in aqueous buffers and cell culture media?
A1: The oxazole ring, while aromatic, possesses inherent reactivity that can lead to degradation under common experimental conditions. The three primary concerns are:
-
Hydrolysis: The oxazole ring can undergo acid or base-catalyzed hydrolysis, which results in the cleavage of the ring.[1] While generally more resistant to acids than some other five-membered heterocycles like furans, they can be decomposed by strong acidic or basic conditions often found in specific assay buffers or that can arise from cellular metabolism in long-term cultures.[1]
-
Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products.[2][3] This process can be accelerated by the presence of reactive oxygen species (ROS) in cell culture or by certain buffer components. Oxidation often occurs at the C4 position of the oxazole ring.[2][4]
-
Photolysis: Many heterocyclic compounds are light-sensitive, and oxazole rings are no exception. Exposure to ambient laboratory light or UV light can induce photochemical transformation, leading to the formation of oxidation products or rearranged isomers.[1][2]
Q2: How do the specific substituents on my 5-phenyloxazole derivative affect its stability?
A2: Substituents play a critical role in modulating the electronic properties and, consequently, the stability of the oxazole ring. Electron-donating groups can activate the ring, potentially making it more susceptible to electrophilic attack and oxidation.[1][4] Conversely, electron-withdrawing groups can make the ring more prone to nucleophilic attack, which can also lead to ring cleavage.[3] The phenyl group at position 5 generally confers some steric protection, but its own substituents can electronically influence the oxazole core.
Q3: My compound is precipitating out of the cell culture medium. Is this a stability issue or something else?
A3: This is a critical distinction. Precipitation is a solubility issue, not necessarily a stability (degradation) issue, though the two can be related. Low aqueous solubility is a common problem in drug discovery.[5][6] When a compound dissolved in a DMSO stock is diluted into an aqueous medium, it can crash out if its concentration exceeds its thermodynamic solubility limit. This leads to a lower effective concentration in your assay, causing inconsistent and erroneous results, such as underestimated potency (high IC50 values).[5] It is crucial to address solubility before investigating chemical degradation.
Troubleshooting Guide: Addressing Common Experimental Problems
This section provides actionable solutions to specific problems you may encounter during your in vitro assays.
Q: I am observing significant variability in my IC50 values between experiments. Could compound instability be the cause?
A: Yes, this is a classic sign of compound degradation over the course of the experiment.
Causality: In multi-day cell-based assays, the compound is incubated at 37°C in a complex biological medium. Over 24, 48, or 72 hours, even slow hydrolysis or oxidation can significantly reduce the concentration of the active parent compound, leading to inconsistent results.
Troubleshooting Steps:
-
Confirm Solubility: First, ensure the compound is not precipitating at the tested concentrations. Use visual inspection (microscopy) or light-scattering methods to check for particulates.
-
Run a Time-Course Stability Assay: Incubate your compound in the final assay medium (including serum, if applicable) at 37°C. Take aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them using a stability-indicating HPLC method to quantify the amount of parent compound remaining.
-
Mitigation Strategies:
-
Reduce Incubation Time: If feasible, shorten the assay duration.
-
Replenish Compound: For long-term cultures, consider replacing the medium with freshly prepared compound at regular intervals.
-
Prepare Fresh Solutions: Always prepare aqueous working solutions fresh from a frozen DMSO stock for each experiment.[7]
-
Q: My compound seems to lose activity after its DMSO stock solution is stored in the refrigerator or subjected to multiple freeze-thaw cycles. What is happening?
A: This is a common issue related to both compound stability and the properties of DMSO.
Causality:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate the degradation of sensitive compounds.[7]
-
Water Absorption: DMSO is highly hygroscopic and will absorb atmospheric moisture over time, especially when stored at 4°C. The presence of water can facilitate the hydrolysis of your compound directly in the stock solution.
-
Precipitation in Stock: Lowering the storage temperature can reduce the solubility of your compound in DMSO, causing it to precipitate.[5] Using a supersaturated solution for dilutions will lead to inaccurate final concentrations.
Best Practices for Storage:
-
Aliquot Stocks: Prepare concentrated stock solutions (10-20 mM in 100% DMSO), and dispense them into single-use aliquots in low-retention tubes.[7]
-
Store at -80°C: For long-term storage, -80°C is preferable to -20°C to minimize degradation.[7]
-
Minimize Exposure: When thawing an aliquot, allow it to come to room temperature completely before opening the cap to prevent condensation from introducing water. Use the aliquot for the experiment and then discard any remainder.
Key Degradation Pathways and Mitigation Strategies
The following diagram illustrates the primary degradation pathways for the 5-phenyloxazole core.
Caption: Primary degradation pathways for 5-phenyloxazole derivatives.
Summary of Conditions Affecting Stability
| Parameter | Potential Effect on 5-Phenyloxazole Core | Recommended Mitigation Strategy |
| pH | Acid or base-catalyzed hydrolysis leading to ring cleavage.[1] Rate is highly pH-dependent.[8][9] | Use a robust buffer system to maintain a stable physiological pH (e.g., 7.2-7.4). Avoid highly acidic or basic conditions unless required by the assay. |
| Light | Photolytic degradation, rearrangement, or oxidation.[1][2] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to direct light during experimental setup. |
| Temperature | Increased temperature accelerates the rate of all degradation reactions (hydrolysis, oxidation).[1] | Perform experiments at the lowest feasible temperature. Store stock solutions at -80°C. |
| Oxygen/ROS | Oxidation of the oxazole ring, leading to ring opening.[3] | Degas buffers if sensitivity is high. Consider including antioxidants in the medium if compatible with the assay, though this can introduce artifacts. |
| Solvent | Use of DMSO stock can lead to solubility issues upon dilution in aqueous media.[5] | Keep final DMSO concentration low (<0.5%).[10] Perform stepwise dilutions to avoid precipitation. Include a vehicle control in all experiments. |
Experimental Protocols & Workflows
A systematic approach is essential for identifying and resolving stability issues.
General Workflow for Stability Assessment
Caption: Standard workflow for an in vitro stability study.
Protocol 1: pH-Dependent Hydrolytic Stability Assay
This protocol determines the stability of your compound at different pH values.
-
Buffer Preparation: Prepare a set of buffers at relevant pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).
-
Stock Solution: Prepare a 10 mM stock solution of your 5-phenyloxazole derivative in DMSO.
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 10-50 µg/mL. Ensure the final DMSO concentration is below 1%.[1]
-
Time Points: Incubate the solutions at a constant temperature (e.g., 37°C).[1] Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).[1] The t=0 sample represents 100% parent compound.
-
Quenching & Storage: Immediately quench the reaction by mixing the aliquot with a 1:1 ratio of an organic solvent like acetonitrile or methanol, or by freezing at -80°C. This stops further degradation before analysis.
-
HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method. This method must be able to resolve the parent compound from any potential degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH. Calculate the degradation rate constant (k) and the half-life (t½) at each pH.[1]
Protocol 2: Photostability Assessment
This protocol determines if your compound degrades upon exposure to light.
-
Sample Preparation: Prepare a solution of your compound in a relevant, transparent solvent or medium (e.g., PBS or serum-free medium) in clear glass or quartz vials.[1]
-
Control Sample: Prepare an identical control sample and wrap the vial completely in aluminum foil to protect it from light.[1]
-
Light Exposure: Place both the test and control samples in a photostability chamber that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure).[1] If a chamber is unavailable, exposure to ambient laboratory benchtop light can provide a preliminary indication.
-
Time Points: Withdraw aliquots from both the exposed and control samples at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis: Analyze all samples by HPLC to quantify the concentration of the parent compound.
-
Data Analysis: Compare the degradation profile of the light-exposed sample to the dark control. Significant degradation only in the exposed sample confirms photosensitivity.
By proactively addressing these potential stability and solubility issues, you can significantly enhance the quality and reliability of your in vitro data, leading to more robust structure-activity relationships and confident decision-making in your research and development programs.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). assir.org. [Link]
-
Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. (2023). MDPI. [Link]
-
Base-Catalysed Hydrolysis and Reactivity-Spectra Correlations of (Z)-4-Benzylidene-2-(Substituted Phenyl)Oxazol-5(4H). (n.d.). CSIRO Publishing. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]
-
Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation. (2016). PubMed. [Link]
-
Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. (2024). News-Medical.net. [Link]
-
Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. (n.d.). RSC Publishing. [Link]
-
Hydrolysis of prosulfuron at pH 5: evidence for a resonance-stabilized triazine cleavage product. (1997). FAO AGRIS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis of prosulfuron at pH 5: evidence for a resonance-stabilized triazine cleavage product [agris.fao.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Analytical Methods for 5-(4-(trifluoromethyl)phenyl)oxazole
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the technical support center for the analysis of 5-(4-(trifluoromethyl)phenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting assistance, and validated protocols for the accurate detection and quantification of this compound. The unique structure of this compound, featuring a trifluoromethyl group and an oxazole ring, presents specific analytical challenges that require refined methodologies.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound, providing foundational knowledge for method development and execution.
Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?
A1: Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) are suitable for quantitative analysis. The choice depends on the sample matrix, the volatility of potential impurities, and the thermal stability of the analyte.[1]
-
HPLC-UV is generally preferred for its robustness, versatility, and applicability to a wide range of impurities without requiring the analyte to be volatile or thermally stable. A reversed-phase C18 column is typically effective.[2]
-
GC-FID is an excellent alternative if the analyte and its expected impurities are thermally stable and volatile. It often provides high resolution and sensitivity for volatile organic compounds.[3][4]
Q2: What are the primary stability concerns for this compound during analysis?
A2: The primary stability concerns involve potential degradation under harsh pH, high temperature, or photolytic conditions. The trifluoromethylphenyl group is generally stable, but the oxazole ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[5][6] It is crucial to conduct forced degradation studies to identify potential degradation products and establish a stability-indicating method.[5]
Q3: How should I prepare samples of this compound for HPLC or GC analysis?
A3: Sample preparation should aim to completely dissolve the analyte in a solvent compatible with the analytical method.
-
For HPLC: A common approach is to dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to ensure compatibility with the reversed-phase mobile phase.[1]
-
For GC: A more volatile solvent like dichloromethane or ethyl acetate is typically used.[1] For all methods, ensure the sample concentration falls within the linear range of the calibration curve. Filtration of the final sample solution through a 0.45 µm syringe filter is recommended before injection to prevent column clogging.[2]
Q4: Can Mass Spectrometry (MS) be coupled with HPLC or GC for this analysis?
A4: Absolutely. Coupling with MS is highly recommended for unequivocal peak identification and structure elucidation of unknown impurities or degradation products.
-
LC-MS/MS can provide molecular weight and fragmentation data, offering high specificity and sensitivity, which is particularly useful for analyzing complex matrices.[7]
-
GC-MS is powerful for identifying volatile and semi-volatile impurities by comparing their mass spectra to established libraries (e.g., NIST).[3][4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis, structured in a question-and-answer format.
HPLC Troubleshooting
Q: I'm observing poor peak shape (fronting or tailing) for the main analyte peak. What could be the cause?
A: Poor peak shape is a common issue with several potential causes:
-
Column Overload: The sample concentration may be too high. Try diluting your sample and re-injecting.
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[2]
-
Secondary Interactions: The trifluoromethylphenyl group can sometimes have secondary interactions with residual silanols on the column packing. Try a column with better end-capping or add a small amount of a competing agent like triethylamine (0.1%) to the mobile phase (if pH compatibility allows).
-
Column Degradation: The column may be nearing the end of its life. Try washing it according to the manufacturer's instructions or replace it with a new one.
Q: My analyte is showing low sensitivity or no peak at all. What should I check?
A: This issue can be systematic or related to the sample itself.
-
Check UV Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for this compound. If unknown, run a UV scan using a diode array detector (DAD).
-
Sample Degradation: The analyte may have degraded in the sample solution. Prepare a fresh sample and standard and analyze them immediately. The compound may be unstable in certain solvents or pH conditions.[5]
-
System Leak: A leak in the HPLC system can lead to inconsistent flow rates and pressure, resulting in poor or no signal. Perform a system pressure test.
-
Injection Issue: The autosampler may not be injecting the sample correctly. Check the syringe and injection port for blockages.
GC Troubleshooting
Q: I'm seeing broad or tailing peaks in my GC chromatogram. How can I fix this?
A: Broad or tailing peaks in GC often point to issues in the injector, column, or flow path.
-
Inactive Inlet Liner: The analyte may be interacting with active sites in the glass inlet liner. Use a deactivated liner and change it regularly.[8]
-
Improper Temperature: The injector or column temperature might be too low, causing slow volatilization or condensation. Try increasing the injector temperature.[8]
-
Column Contamination/Bleed: Contaminants at the head of the column can cause peak tailing. Try trimming the first 10-15 cm of the column. Excessive column bleed at high temperatures can also be a factor.[9]
-
Carrier Gas Flow: An incorrect or inconsistent carrier gas flow rate can lead to peak broadening. Check for leaks and verify the flow rate.[9]
Q: The peak area for my analyte is not reproducible between injections. What is the problem?
A: Poor reproducibility is often linked to the injection process or sample integrity.
-
Injector Discrimination: If using split injection, higher boiling point compounds (like your analyte) might be transferred to the column less efficiently than the solvent. A pulsed splitless injection or a different liner type might help.[9]
-
Septum Leak: A cored or leaking septum can cause a loss of sample during injection. Replace the septum.[8]
-
Syringe Issues: The syringe may be dirty or malfunctioning. Clean or replace the syringe. For manual injections, ensure a consistent and rapid injection technique.[9]
-
Sample Evaporation: If samples are left in the autosampler for an extended period, selective evaporation of the solvent can occur, changing the analyte concentration. Use vial caps with high-quality septa.
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC-UV
This protocol describes a stability-indicating method for determining the purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a DAD or UV detector, quaternary pump, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Reagent grade formic acid.
-
Reference standard of this compound (>99.5% purity).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A and B (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm (or λmax) |
| Run Time | 30 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
4. Data Analysis:
-
Calculate the purity of the sample using the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Protocol 2: Impurity Identification by GC-MS
This protocol is suitable for identifying volatile impurities and degradation products.
1. Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Capillary GC column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC grade dichloromethane.
-
Helium (carrier gas).
-
Reference standard and sample of this compound.
2. Preparation of Solutions:
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
3. GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp. | 280 °C |
| Injection Mode | Split (Ratio 20:1) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Scan Range | 40 - 500 m/z |
4. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by searching their mass spectra against the NIST library.
Visualization of Workflows
A clear workflow ensures consistency and helps in troubleshooting.
Caption: General workflow for the analysis of this compound.
Caption: A systematic approach to troubleshooting common chromatographic issues.
References
- Benchchem. Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- ResearchGate.
- Restek. Troubleshooting Guide.
- ResearchGate.
- ResearchGate.
- PMC. Naturally Occurring Oxazole-Containing Peptides.
- Benchchem. Application Notes and Protocols for Purity Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal by HPLC and GC.
- Pharmacia. Excretion Study of 5-[5-(Trifluoromethyl)
- PMC.
- Sigma-Aldrich. GC Troubleshooting.
- Benchchem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- RJPT.
- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies for Scaling Up the Synthesis of 5-(4-(Trifluoromethyl)phenyl)oxazole
Welcome to the technical support center for the synthesis of 5-(4-(trifluoromethyl)phenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for transitioning this synthesis from the laboratory bench to a larger scale. As Senior Application Scientists, we understand that scaling up a reaction is not merely about using larger flasks; it involves a fundamental reconsideration of reaction parameters, safety, and purification.
This document provides answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs) on Scale-Up Strategy
This section addresses high-level strategic decisions critical for a successful and efficient scale-up campaign.
Question 1: What is the most robust and scalable synthetic route for preparing this compound?
Answer: For the synthesis of 5-substituted oxazoles, the Van Leusen oxazole synthesis is overwhelmingly the most common, robust, and scalable method.[1][2][3] This reaction involves the condensation of an aldehyde, in this case, 4-(trifluoromethyl)benzaldehyde, with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1]
The primary reasons for its suitability for scale-up are:
-
Convergent Synthesis: It is a one-pot reaction that efficiently constructs the oxazole ring from readily available starting materials.[1]
-
Mild Conditions: The reaction can often be conducted under mild conditions, reducing the need for specialized high-pressure or high-temperature equipment.[4]
-
High Yields: When optimized, the Van Leusen reaction typically affords high yields of the desired 5-aryloxazole.[5][6]
Alternative routes like the Robinson-Gabriel synthesis require 2-acylamino-ketone precursors, which adds steps to the overall sequence and often involves harsher dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide, making it less desirable for large-scale operations.[3][7][8]
Question 2: What are the primary safety concerns when scaling up the Van Leusen synthesis?
Answer: Safety is paramount during scale-up. Key hazards to consider are:
-
Exothermic Reaction: The reaction between the deprotonated TosMIC and the aldehyde can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, solvent boiling, and pressure buildup. Mitigation: Implement controlled, slow addition of one of the reactants (typically the aldehyde) and ensure adequate cooling capacity and temperature monitoring.
-
Base Handling: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often used and are pyrophoric or highly reactive with water.[4] Mitigation: Use less hazardous bases like potassium carbonate (K₂CO₃) if the reaction tolerates it.[9] If strong bases are necessary, handle them under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE).
-
Solvent Hazards: The choice of solvent (e.g., methanol, THF, DMF) carries its own risks related to flammability and toxicity. Mitigation: Select solvents with higher flash points where possible and ensure the reaction is performed in a well-ventilated area or a fume hood designed for large-scale work.
-
TosMIC Handling: Tosylmethyl isocyanide is a stable, crystalline solid but should be handled with care as isocyanides are a toxic class of compounds.[4] Mitigation: Avoid inhalation of dust and skin contact by using appropriate PPE, including gloves, lab coat, and safety glasses.
Question 3: How does the choice of base and solvent impact reaction efficiency and workup at scale?
Answer: The base and solvent system is critical for success. While strong bases like KOtBu in THF work well on a small scale, they may not be optimal for scale-up.[10][11]
-
Base Selection: A common choice is potassium carbonate (K₂CO₃) in a protic solvent like methanol (MeOH) or ethanol (EtOH).[5][6][9] K₂CO₃ is inexpensive, non-pyrophoric, and easier to handle safely in large quantities. The use of a strong base like potassium phosphate (K₃PO₄) has also been shown to be highly effective, driving the reaction to completion quickly, especially with microwave assistance.[5][6] Using two equivalents of a strong base like K₃PO₄ can selectively favor the formation of the 5-substituted oxazole over the oxazoline intermediate.[5][6]
-
Solvent Selection: Protic solvents like isopropanol (IPA) or ethanol are often preferred for scale-up over aprotic solvents like DMF or DMSO.[5][6] They are generally less toxic, have lower boiling points facilitating removal, and can often allow for direct crystallization of the product upon cooling or addition of an anti-solvent (e.g., water). The byproduct of the reaction, p-toluenesulfinic acid, is converted to its salt by the base, which often has different solubility properties than the product, aiding in purification.
The interplay is key: a strong base in a protic solvent like IPA can lead to high yields and short reaction times, simplifying the overall process.[5][6]
Troubleshooting Guide: Common Issues in Scale-Up
This section provides a logical, step-by-step approach to diagnosing and solving common problems encountered during the scale-up of the this compound synthesis.
Problem 1: Low or Inconsistent Yield
Question: My yield dropped from 90% at the 1-gram scale to less than 60% at the 100-gram scale. What are the likely causes and how can I fix this?
Answer: A significant drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations.
Possible Causes & Solutions:
-
Inefficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.
-
Diagnosis: Check for solids settling at the bottom of the reactor. Does the reaction mixture appear homogeneous?
-
Solution: Increase the stirrer speed or use a more appropriate impeller (e.g., a pitch blade turbine for better solid suspension). Ensure the reactor is properly baffled.
-
-
Poor Temperature Control: An unmanaged exotherm can degrade reagents or the product.
-
Diagnosis: Monitor the internal reaction temperature closely during reagent addition. A sharp, uncontrolled rise in temperature is a clear indicator.
-
Solution: Slow down the addition rate of the 4-(trifluoromethyl)benzaldehyde solution. Ensure the reactor's cooling system is engaged and functioning correctly before starting the addition.
-
-
Incomplete Reaction: The reaction may not be reaching full conversion at the larger scale within the same timeframe.
-
Diagnosis: Take aliquots for in-process analysis (e.g., TLC or HPLC) to monitor the disappearance of the aldehyde starting material.
-
Solution: Increase the reaction time or slightly increase the temperature after the initial addition is complete. Ensure the base is fully dissolved or adequately suspended to participate in the reaction.
-
-
Reagent Stoichiometry: Ensure the molar ratios are maintained. A slight excess of TosMIC (e.g., 1.05-1.1 equivalents) is sometimes used to ensure full conversion of the aldehyde. The amount of base is also critical; for bases like K₃PO₄, using 2.0 equivalents is often necessary to drive the elimination of the tosyl group from the oxazoline intermediate to form the final oxazole.[5][6]
Problem 2: Significant Oxazoline Intermediate Impurity
Question: My final product is contaminated with a significant amount of the 5-(4-(trifluoromethyl)phenyl)-4-tosyl-4,5-dihydrooxazole intermediate. How do I promote its conversion to the desired oxazole?
Answer: The formation of the oxazole from the oxazoline intermediate is an elimination step that requires a base and often thermal input.[5][6] The persistence of this intermediate indicates this elimination is incomplete.
Possible Causes & Solutions:
-
Insufficient Base: This is the most common cause. The elimination of the tosyl group requires a stoichiometric amount of base.
-
Reaction Temperature/Time: The elimination step may be sluggish at lower temperatures.
-
Choice of Solvent: The solvent can influence the rate of elimination.
Problem 3: Difficult Product Isolation and Purification
Question: I am struggling with the workup. After quenching, I get an oily mixture that is difficult to crystallize, and column chromatography is not feasible for a multi-kilogram scale. What can I do?
Answer: Purification is a major hurdle in process chemistry. The goal is to avoid chromatography by designing a robust crystallization or isolation procedure.
Possible Causes & Solutions:
-
Byproduct Interference: The primary byproduct is the salt of p-toluenesulfinic acid, which can interfere with crystallization if not properly removed.
-
Solution - Aqueous Workup: After the reaction is complete, distill off the organic solvent (e.g., methanol/IPA). Add a non-polar solvent in which your product is soluble (e.g., ethyl acetate, toluene, or MTBE) and wash with water or a dilute brine solution. The sulfinate salt is highly water-soluble and will be extracted into the aqueous phase.
-
Solution - Direct Crystallization/Slurry: A well-optimized protocol may allow for direct isolation. After completion, the reaction mixture can be cooled, and water can be added as an anti-solvent to precipitate the product. The product can then be isolated by filtration and washed with a water/alcohol mixture to remove the sulfinate salt and other impurities. Perform small-scale solubility tests to find the ideal solvent/anti-solvent system. Non-chromatographic purification is a key advantage of some optimized protocols.[5]
-
-
Incorrect pH: The product's solubility can be pH-dependent.
-
Solution: During the aqueous workup, ensure the pH is controlled. Typically, a neutral or slightly basic wash is effective for removing the acidic sulfinic acid byproduct.
-
-
Residual Solvents: High-boiling solvents like DMF or DMSO can be very difficult to remove at scale and can prevent crystallization.
-
Solution: Avoid these solvents if possible. If their use is unavoidable, consider an extractive workup to move the product into a lower-boiling solvent before attempting crystallization.
-
Data & Visualizations
Table 1: Comparison of Optimized Conditions for Van Leusen Synthesis of 5-Aryl Oxazoles
This table summarizes conditions from literature that can be adapted for the synthesis of this compound, highlighting the trend towards using stronger, non-pyrophoric bases and green solvents.
| Base (Equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| K₂CO₃ (excess) | Methanol | Reflux (65-70) | 2 h | ~85-95 | [9] |
| K₃PO₄ (2.0) | Isopropanol (IPA) | 65 (Microwave) | 8 min | 96 | [5][6] |
| K₃PO₄ (2.0) | Ethanol (EtOH) | 60 | 6 h | 92 | [5][6] |
| Et₃N (catalytic) | Water (with β-CD) | 50 | - | Excellent | [1] |
| Ion Exchange Resin | DME/Methanol | - | - | 66 | [1] |
Experimental Workflow and Troubleshooting Diagrams
Caption: High-level workflow for the scale-up synthesis.
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
-
Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
Various Authors. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. [Link]
-
Ganesan, A. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Organic Letters. [Link]
-
Reddy, G. S., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Ugi’s-Multicomponent Reactions. [Link]
-
Hassner, A. (1993). New chemistry of oxazoles. Heterocycles. [Link]
-
Patil, S. A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
-
Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
Various Authors. (n.d.). Synthesis of new 5-[3,5-bis (trifluoro methyl) phenyl], 1,3,4-oxadiazole-2-thiols. Semantic Scholar. [Link]
-
Reddy, G. S., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Reddy, T., et al. (2018). Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Palmer, D. C. (2003). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Wessig, P., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters. [Link]
-
Chemical Synthesis Database. (n.d.). 5-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole. Chemical Synthesis Database. [Link]
-
Sharma, P., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). New routes to 5-substituted oxazoles. Semantic Scholar. [Link]
-
Dhar, D., et al. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
ResearchGate. (n.d.). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. ResearchGate. [Link]
-
Uslanova, A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. [Link]
-
Kumar, A., et al. (2018). Synthesis of Trisubstituted Oxazoles via Aryne Induced[5][10] Sigmatropic Rearrangement-Annulation Cascade. Organic Letters. [Link]
-
Wessig, P., et al. (2012). Ugi/Robinson-Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PubMed. [Link]
-
Beilstein Journals. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. [Link]
-
Reddy, C. R., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank. [Link]
-
ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]
-
Bakulev, V. A., et al. (2024). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. RSC Advances. [Link]
-
ResearchGate. (n.d.). Silver-Promoted Synthesis of 5-[(Pentafluorosulfanyl)methyl]-2-oxazolines. ResearchGate. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
Validation & Comparative
A Comparative Cytotoxicity Analysis: 5-(4-(trifluoromethyl)phenyl)oxazole Analogs Versus Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative analysis of the cytotoxic profiles of compounds structurally related to 5-(4-(trifluoromethyl)phenyl)oxazole and the well-established chemotherapeutic agent, doxorubicin. While direct comparative experimental data for this compound against doxorubicin is not extensively available in the public domain, this guide synthesizes findings from studies on analogous oxazole and trifluoromethyl-containing heterocyclic compounds to provide a valuable reference for researchers in the field.
Introduction to the Contenders
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a broad spectrum of cancers.[1] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species, ultimately leading to cell death.[1] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.
The oxazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of oxazole have demonstrated a wide range of pharmacological activities, including anticancer properties. The inclusion of a trifluoromethylphenyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability and cellular permeability.
Comparative Cytotoxicity: A Data-Driven Overview
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for doxorubicin and various oxazole derivatives against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, incubation times, and assay methods.[1]
Table 1: Cytotoxicity (IC50) of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time |
| MCF-7 | Breast Adenocarcinoma | 2.5 | MTT | 24h |
| A549 | Lung Carcinoma | >20 | MTT | 24h |
| HeLa | Cervical Carcinoma | 2.9 | MTT | 24h |
| HepG2 | Hepatocellular Carcinoma | 12.2 | MTT | 24h |
| BFTC-905 | Bladder Cancer | 2.3 | MTT | 24h |
| M21 | Skin Melanoma | 2.8 | MTT | 24h |
| UMUC-3 | Bladder Cancer | 5.1 | MTT | 24h |
| TCCSUP | Bladder Cancer | 12.6 | MTT | 24h |
Data sourced from a study by Pummarin et al. (2024).[1][2]
Table 2: Cytotoxicity (IC50) of Structurally Related Oxazole and Trifluoromethyl-Containing Derivatives
| Compound/Analog | Cell Line | IC50 (µM) | Assay | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | MTT | [3] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic Melanoma) | 24.4 | Not Specified | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanotic Melanoma) | 25.4 | Not Specified | [4] |
| 1-(4-(trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethan-1-one | MCF-7 | 5.84 µg/mL | Not Specified | [5] |
| 1-(4-(trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethan-1-one | MDA-MB-231 | 5.01 µg/mL | Not Specified | [5] |
| 1-(4-(trifluoromethyl)phenyl)-2-(1H-pyrazol-1-yl)ethan-1-one | HCT-116 | 5.57 µg/mL | Not Specified | [5] |
| N,5-diphenyloxazole-2-carboxamide | HeLa | 0.78 | SRB Assay | [6] |
| N,5-diphenyloxazole-2-carboxamide | A549 | 1.08 | SRB Assay | [6] |
| N,5-diphenyloxazole-2-carboxamide | HepG2 | 1.27 | SRB Assay | [6] |
From the available data, it is evident that doxorubicin exhibits potent cytotoxicity against a range of cancer cell lines, with IC50 values in the low micromolar range for sensitive lines like MCF-7 and BFTC-905.[1][2] However, some cell lines, such as A549, show significant resistance to doxorubicin.[1][2]
The structurally related oxazole and trifluoromethyl-containing derivatives also demonstrate notable cytotoxic activity. For instance, a 4-(trifluoromethyl)isoxazole derivative showed an IC50 of 2.63 µM against MCF-7 cells, which is comparable to that of doxorubicin.[3] Other derivatives, while showing activity in the higher micromolar or µg/mL range, highlight the potential of this chemical class as a source of novel anticancer agents.[4][5]
Mechanistic Insights: A Tale of Two Scaffolds
The cytotoxic mechanisms of doxorubicin are well-characterized and multifaceted. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
In contrast, the precise mechanisms of action for many oxazole derivatives are still under investigation. However, research on related compounds suggests several potential pathways:
-
Tubulin Polymerization Inhibition: Some oxazole-containing compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The oxazole scaffold can serve as a template for designing inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.
-
Induction of Apoptosis: Like many anticancer agents, oxazole derivatives can trigger programmed cell death through various signaling cascades.
Experimental Methodologies: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two commonly employed assays for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and doxorubicin as a positive control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
MTT Assay Workflow for Cytotoxicity Assessment.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway of Apoptosis Detection by Annexin V/PI Assay.
Conclusion and Future Directions
This comparative guide highlights the cytotoxic potential of oxazole-based compounds, with some analogs demonstrating potency comparable to the established anticancer drug, doxorubicin. While doxorubicin remains a critical therapeutic agent, its associated toxicities underscore the need for novel compounds with improved safety profiles. The data on structurally related oxazole and trifluoromethyl-containing derivatives suggest that this chemical class is a promising area for further investigation in the development of new anticancer therapies.
Future research should focus on direct, head-to-head comparative studies of this compound and doxorubicin across a broad panel of cancer cell lines. Elucidating the precise mechanisms of action of these novel oxazole derivatives will be crucial for their rational design and optimization as next-generation anticancer agents.
References
-
Pummarin, S., Madared, N., Kayem, S., Orzechowski, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
-
Pummarin, S., Madared, N., Kayem, S., Orzechowski, S., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
-
ResearchGate. (n.d.). IC50 values and dose–response curves of designed 4-(trifluoromethyl)isoxazoles along with BG-45. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate. [Link]
-
Dubbelboer, I. R., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. International Journal of Molecular Sciences, 20(14), 3569. [Link]
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [Link]
-
Głowacka, I. E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6299. [Link]
-
Ferreira, J., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. International Journal of Molecular Sciences, 25(4), 2198. [Link]
-
Kanzaki, H., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(4), 4982-4988. [Link]
-
Ferreira, J., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. International Journal of Molecular Sciences, 25(4), 2198. [Link]
-
Semantic Scholar. (n.d.). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
-
Zadvornyi, A. V., et al. (2018). Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. Pharmaceutics, 10(4), 233. [Link]
-
Sung, T. (2025). Novel Doxorubicin Derivatives for Reduced Toxicity: An In Silico Study. ResearchGate. [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 478. [Link]
-
Czylkowska, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6520. [Link]
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Anti-inflammatory Potential of 5-(4-(trifluoromethyl)phenyl)oxazole versus Celecoxib
This guide provides a comprehensive framework for evaluating the anti-inflammatory activity of the novel investigational compound, 5-(4-(trifluoromethyl)phenyl)oxazole, against the clinically established selective COX-2 inhibitor, celecoxib. As direct comparative experimental data for this compound is not yet widely published, this document outlines the essential head-to-head assays and established performance of celecoxib. We will utilize data from structurally related oxazole and trifluoromethyl-containing molecules as illustrative benchmarks to frame the discussion, providing researchers with a robust template for their own investigations.
Introduction: The Quest for Selective Anti-inflammatory Action
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases. A key pathway in inflammation is the conversion of arachidonic acid into prostaglandins, catalyzed by cyclooxygenase (COX) enzymes.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible at sites of inflammation.[2][3]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. However, non-selective NSAIDs block both isoforms, leading to the desired anti-inflammatory effects via COX-2 inhibition but also to gastrointestinal side effects from COX-1 inhibition.[4] This challenge spurred the development of selective COX-2 inhibitors, or "coxibs," with celecoxib being a flagship example.[5][6][7]
The compound this compound represents a new chemical entity with potential for selective COX-2 inhibition. Its oxazole core is a recognized scaffold in various biologically active molecules,[8][9] and the presence of a trifluoromethyl group—a potent electron-withdrawing moiety—has been associated with enhanced COX-2 inhibitory activity in other heterocyclic structures.[10][11] This guide details the critical experiments required to validate and compare its anti-inflammatory profile against celecoxib.
Molecular Profiles and Mechanism of Action
A compound's therapeutic potential is fundamentally linked to its chemical structure and its interaction with the biological target.
Celecoxib is characterized by a tri-aryl pyrazole structure, featuring a sulfonamide (-SO2NH2) group. This hydrophilic sulfonamide moiety is crucial for its selectivity, as it can insert into a hydrophilic side pocket present in the active site of the COX-2 enzyme but not in COX-1.[12] This structural difference allows celecoxib to selectively block the production of pro-inflammatory prostaglandins.[1][13]
This compound , our investigational compound, possesses a distinct diaryl oxazole scaffold. Its potential for COX-2 selectivity is hypothesized to stem from the steric bulk and electronic properties of the trifluoromethylphenyl group, which may favor binding to the larger, more accommodating active site of the COX-2 enzyme.[12]
The fundamental mechanism involves blocking the entry of arachidonic acid into the cyclooxygenase channel of the COX-2 enzyme, thereby preventing its conversion to prostaglandin G2 (PGG2) and subsequent inflammatory mediators.
In Vitro Efficacy: Direct Enzyme Inhibition
The first critical test is to determine a compound's direct inhibitory potency against purified COX-1 and COX-2 enzymes. This assay provides the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI), a key metric for predicting gastrointestinal safety.
Causality of Experimental Choice: This cell-free enzymatic assay isolates the drug-target interaction from complex cellular processes. It is the most direct way to measure and compare the intrinsic inhibitory power of compounds and is a foundational screen for any putative COX inhibitor. A high SI (IC50 COX-1 / IC50 COX-2) is a strong indicator of a favorable safety profile.
Comparative Data: COX-1 and COX-2 Inhibition
The table below presents established data for celecoxib and illustrative data for a representative selective 1,3,4-oxadiazole derivative, which serves as a proxy for our investigational compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | ~15 | 0.04 [14] | >375 |
| Illustrative Oxadiazole Derivative | >100 | 0.48 [11][15] | >208 |
| This compound | TBD | TBD | TBD |
| TBD: To Be Determined |
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is based on a common high-throughput screening method.[2]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.
-
Prepare a stock solution of the test compounds (this compound, Celecoxib) in DMSO.
-
Create a serial dilution of the stock solutions in assay buffer to achieve a range of final assay concentrations.
-
-
Assay Plate Setup (96-well black plate):
-
Enzyme Control Wells: Add 10 µL of assay buffer.
-
Inhibitor Control Wells: Add 10 µL of a known potent COX-2 inhibitor (e.g., supplied celecoxib standard).
-
Test Compound Wells: Add 10 µL of each dilution of the test compounds.
-
-
Enzyme Addition:
-
Add 80 µL of the COX enzyme/cofactor/probe working solution to all wells. This solution contains the enzyme (either COX-1 or COX-2), a fluorescent probe, and necessary cofactors.
-
Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitors to bind to the enzymes.
-
-
Initiation of Reaction:
-
Add 10 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the enzyme control (100% activity) and buffer-only wells (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Activity: Inhibition of Pro-inflammatory Cytokines
Moving from an enzymatic to a cellular context is crucial to verify that the compound can penetrate cell membranes and act in a more complex biological environment. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of pro-inflammatory cytokine release from immune cells like macrophages.[16]
Causality of Experimental Choice: This assay validates the anti-inflammatory effect downstream of COX-2 inhibition. Prostaglandins can amplify the inflammatory response, including the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18][19] Measuring the reduction of these key cytokines provides evidence of a broader anti-inflammatory effect within a cellular system.
Comparative Data: Inhibition of LPS-Induced Cytokine Production
| Compound (at 10 µM) | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) |
| Celecoxib | Significant Inhibition | ~50-60% [20] |
| Illustrative Triazole Derivative | Significant Inhibition | >90% [20] |
| This compound | TBD | TBD |
| Data is illustrative and highly dependent on the specific cell line and assay conditions. |
Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Plate cells in a 24-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in media) for 2 hours. A vehicle control (DMSO) must be included.
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells and collect the culture supernatant.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[21][22] This involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting color change with a plate reader.
-
-
Data Analysis:
-
Construct a standard curve using recombinant cytokines.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
-
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
The ultimate preclinical test is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[23][24]
Causality of Experimental Choice: This model integrates a compound's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics. A positive result demonstrates that the compound can reach the site of inflammation at a sufficient concentration to exert an anti-inflammatory effect. The inflammatory response induced by carrageenan is biphasic, with the later phase (after 2.5 hours) being largely mediated by prostaglandins, making it highly relevant for testing COX inhibitors.[25]
Comparative Data: Inhibition of Paw Edema in Rats
| Compound (Oral Dose) | Inhibition of Edema at 3h (%) | Inhibition of Edema at 5h (%) |
| Celecoxib (10 mg/kg) | ~55% | ~60% |
| Illustrative Oxadiazole Derivative (10 mg/kg) | ~65% [15] | ~72% [15] |
| This compound | TBD | TBD |
Experimental Protocol: Rat Paw Edema Assay
-
Animal Acclimatization:
-
Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment.
-
-
Grouping and Fasting:
-
Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Celecoxib), and Test Compound groups (at least 3 dose levels).
-
Fast the animals overnight before the experiment.
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
-
Drug Administration:
-
Administer the vehicle, celecoxib, or this compound orally (p.o.) via gavage.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.[25]
-
-
Paw Volume Measurement:
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Conclusion and Future Directions
This guide establishes a clear, multi-tiered framework for the comparative evaluation of this compound against celecoxib. The outlined experiments progress logically from direct enzyme interaction to cellular function and finally to in vivo efficacy.
Based on the performance of structurally related compounds, it is plausible that this compound could exhibit potent and selective COX-2 inhibition. The key differentiators will be its IC50 value for COX-2 and, most importantly, its selectivity index relative to COX-1. Should it demonstrate superior potency or an equivalent selectivity index to celecoxib in vitro, the subsequent cellular and in vivo assays will be critical in determining if this translates to improved anti-inflammatory efficacy.
The path forward requires the rigorous execution of these experiments. Direct, head-to-head data will be the ultimate arbiter of whether this compound represents a viable new candidate in the field of selective anti-inflammatory therapeutics.
References
-
Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines. [Link]
-
Gong, L., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. [Link]
-
ResearchGate. (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. [Link]
-
Tribe, R. M., et al. (2017). Lipopolysaccharide-Induced Profiles of Cytokine, Chemokine, and Growth Factors Produced by Human Decidual Cells Are Altered by Lactobacillus rhamnosus GR-1 Supernatant. Reproductive Sciences, 24(5), 716-726. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(10), 669-693. [Link]
-
Grover, J., et al. (2015). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Pharmaceutical Design, 21(34), 5023-5047. [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. [Link]
-
Ellulu, M. S., et al. (2017). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. European Journal of Inflammation, 15(2), 85-90. [Link]
-
Nagasaka, A., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Clinical and Experimental Rheumatology, 19(1), 57-62. [Link]
-
Eldehna, W. M., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(15), 5824. [Link]
-
American Chemical Society Publications. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]
-
Urita, A., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Inflammation Research, 13, 47-56. [Link]
-
Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2423-2427. [Link]
-
ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Link]
-
Cho, J.-S., et al. (2014). Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. PLoS ONE, 9(4), e95383. [Link]
-
Ibrahim, H. S., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Inflammation, 45(5), 1996-2015. [Link]
-
Tomoda, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 567-569. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
-
Gharesi-Fard, B., et al. (2010). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Immunology, 7(2), 96-102. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Simion, A. I., et al. (2023). Correlation of the Pro-Inflammatory Cytokines IL-1β, IL-6, and TNF-α, Inflammatory Markers, and Tumor Markers with the Diagnosis and Prognosis of Colorectal Cancer. Medicina, 59(12), 2095. [Link]
-
Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. [Link]
-
Sharma, P., et al. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 47(12), 5763-5776. [Link]
-
MDPI. (2024). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... [Link]
-
Franceschi, C., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology, 15, 1356773. [Link]
-
Kim, H., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 23(10), 2533. [Link]
-
Ali, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5676. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. [Link]
-
de Souza, A. W., et al. (2021). Comparison between 200 mg generic celecoxib hard capsules and Celebra®: bioequivalence study in healthy male and female subjects under fasting conditions after a single dose. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. [Link]
-
ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]
-
News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]
-
Garg, A. K., et al. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1). [Link]
-
Noor, R., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Pharmaceuticals, 14(7), 639. [Link]
-
World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. [Link]
-
ResearchGate. (n.d.). TNF-α and IL-6 pro-inflammatory cytokine release was measured after.... [Link]
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]
Sources
- 1. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture | PLOS One [journals.plos.org]
- 17. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 20. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. inotiv.com [inotiv.com]
A Comparative Analysis of Trifluoromethylphenyl Oxazoles as Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. The immense diversity of the human kinome, comprising over 500 protein kinases, presents both a wealth of therapeutic targets and a significant challenge in achieving inhibitor selectivity.[1] Among the myriad of scaffolds explored, the trifluoromethylphenyl oxazole motif has emerged as a privileged structure, demonstrating significant potential in the inhibition of several key kinases.
This guide provides a comprehensive comparative analysis of trifluoromethylphenyl oxazole derivatives as inhibitors of three critical kinase targets: p38 Mitogen-Activated Protein Kinase (p38 MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2). We will delve into the mechanistic rationale for targeting these kinases, present a comparative analysis of inhibitor potency, detail the structure-activity relationships (SAR), and provide robust experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals in the rational design and advancement of novel kinase inhibitors.
The Trifluoromethylphenyl Oxazole Scaffold: A Privileged Motif in Kinase Inhibition
The trifluoromethylphenyl oxazole core combines several advantageous features for kinase inhibition. The oxazole ring, a five-membered aromatic heterocycle, serves as a versatile scaffold for presenting substituents in a defined spatial orientation to interact with the ATP-binding pocket of kinases.[2] The trifluoromethyl group is a common bioisostere for a methyl or chloro group but offers unique electronic properties. Its strong electron-withdrawing nature can influence the pKa of nearby functionalities and engage in favorable dipole-dipole or hydrogen bonding interactions within the kinase active site. Furthermore, the trifluoromethyl group often enhances metabolic stability and membrane permeability of drug candidates.[3]
Comparative Analysis of Kinase Inhibition
The efficacy of trifluoromethylphenyl oxazole derivatives has been demonstrated against several key kinases implicated in cancer and inflammatory diseases. Here, we compare their activity against p38 MAPK, VEGFR-2, and Tie-2.
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Inhibition
The p38 MAPKs are a family of serine/threonine kinases that are activated by inflammatory cytokines and environmental stresses. They play a pivotal role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making them attractive targets for treating inflammatory diseases like rheumatoid arthritis.[4]
Several studies have highlighted the potential of trifluoromethylphenyl oxazole and isoxazole (a closely related isomer) derivatives as potent p38 MAPK inhibitors. These compounds typically act as ATP-competitive inhibitors, occupying the hydrophobic pocket of the kinase domain.
| Compound Class | Specific Example | p38α IC50 (nM) | Reference Compound | p38α IC50 (nM) | Reference |
| Trifluoromethylphenyl Isoxazole | Compound AA6 | 403.57 ± 6.35 | SB203580 | 222.44 ± 5.98 | [5] |
| 4-Fluorophenyl/pyridinyl Isoxazole | - | 80 - 150 | SB203580 | 300 | [6] |
Structure-Activity Relationship (SAR) Insights for p38 MAPK Inhibitors:
The development of p38 inhibitors has revealed key structural features necessary for potent inhibition. For the pyridinylimidazole class of inhibitors, like the well-characterized SB203580, the pyridine nitrogen forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[6] For trifluoromethylphenyl oxazole derivatives, the oxazole core acts as a bioisosteric replacement for the imidazole ring. The trifluoromethylphenyl group often occupies a hydrophobic pocket, and variations in its substitution pattern can significantly impact potency and selectivity. The overall planarity of the molecule appears to be a factor in achieving high affinity for the relatively smaller active site of p38.[7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[4] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis. Consequently, VEGFR-2 inhibitors are a major class of anti-cancer drugs.[8]
Trifluoromethylphenyl oxazole derivatives have shown promise as potent VEGFR-2 inhibitors, with some compounds exhibiting activity comparable to the FDA-approved multi-kinase inhibitor Sorafenib.
| Compound Class | Specific Example | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) | Reference |
| Piperazinylquinoxaline-based | Compound 11 | 190 | Sorafenib | 80 | [9] |
| Quinazolin-4(3H)-ones | Compound 7 | 340 | Sorafenib | 588 | [4] |
Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibitors:
The design of potent VEGFR-2 inhibitors often involves targeting the ATP-binding site in the kinase domain. Key interactions typically include hydrogen bonds with the hinge region residues (e.g., Cys919) and hydrophobic interactions within the pocket. For many VEGFR-2 inhibitors, a urea or amide linker is present to bridge two aromatic moieties. The trifluoromethylphenyl group in oxazole-containing inhibitors can effectively occupy the hydrophobic pocket near the gatekeeper residue. The overall SAR for pyrrolo[2,3-d]pyrimidine-based VEGFR inhibitors, for example, highlights the importance of the deaza-isostere of adenine in mimicking ATP binding.[10]
Tie-2 Inhibition
Tie-2 is a receptor tyrosine kinase predominantly expressed on endothelial cells that plays a crucial role in vascular stabilization and maturation. The binding of its ligand, angiopoietin-1 (Ang-1), promotes vessel integrity, while Ang-2 can act as a context-dependent agonist or antagonist. Dysregulation of the Ang/Tie-2 signaling axis is implicated in tumor angiogenesis and vascular leakage.
While the trifluoromethylphenyl oxazole scaffold has been more extensively explored for p38 and VEGFR-2, the structural similarities between kinase ATP-binding sites suggest potential for activity against Tie-2. Further screening and optimization are warranted to explore this possibility.
Signaling Pathways and Points of Inhibition
Understanding the signaling cascades downstream of these kinases is crucial for elucidating the mechanism of action of their inhibitors and predicting their cellular effects.
p38 MAPK Signaling Pathway
External stimuli such as UV radiation, osmotic shock, and inflammatory cytokines activate a cascade of upstream kinases (MAP3Ks and MAP2Ks) that ultimately lead to the dual phosphorylation of p38 MAPK on threonine and tyrosine residues within its activation loop. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to the transcriptional upregulation of pro-inflammatory genes.
Caption: The p38 MAPK signaling cascade and the point of inhibition by trifluoromethylphenyl oxazole derivatives.
VEGFR-2 Signaling Pathway
Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK pathway (promoting cell proliferation) and the PI3K-Akt pathway (promoting cell survival).
Caption: The VEGFR-2 signaling cascade and the point of inhibition by trifluoromethylphenyl oxazole derivatives.
Tie-2 Signaling Pathway
The binding of Ang-1 to Tie-2 promotes receptor dimerization and autophosphorylation, leading to the recruitment of signaling molecules such as the p85 subunit of PI3K. This activates the PI3K-Akt pathway, which is crucial for endothelial cell survival and the maintenance of vascular stability.
Caption: The Tie-2 signaling cascade and the potential point of inhibition.
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of kinase inhibitors requires a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiological context.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to a wide range of kinases.[11][12][13]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2x kinase solution in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Prepare a 2x substrate/ATP solution in the kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare serial dilutions of the trifluoromethylphenyl oxazole inhibitor in kinase buffer. A final DMSO concentration of ≤1% is recommended.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 2x inhibitor solution (or vehicle control).
-
Add 2.5 µL of the 2x kinase solution to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A simplified workflow for the ADP-Glo™ kinase assay.
Cell-Based p38 MAPK Phosphorylation Assay (ELISA)
This assay measures the phosphorylation of p38 MAPK at Thr180/Tyr182 in whole cells, providing a direct measure of inhibitor activity on the kinase in its cellular environment.[14]
Principle: Cells are treated with a stimulus to activate the p38 MAPK pathway in the presence or absence of the inhibitor. The cells are then fixed, and the levels of phosphorylated p38 MAPK are detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa or NIH-3T3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the trifluoromethylphenyl oxazole inhibitor for 1-2 hours.
-
Stimulate the p38 MAPK pathway by adding a known activator (e.g., anisomycin or UV radiation) for 15-30 minutes.
-
-
Cell Fixing and Permeabilization:
-
Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Wash the cells three times with wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Quench endogenous peroxidases with a quenching buffer (e.g., wash buffer with 1% H2O2).
-
Block non-specific binding with a blocking buffer (e.g., wash buffer with 5% BSA) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the cells three times with wash buffer.
-
Incubate with an HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Wash the cells five times with wash buffer.
-
-
Signal Detection and Analysis:
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-p38 MAPK signal to the total cell number (which can be determined by a parallel crystal violet staining).
-
Calculate the percent inhibition and determine the IC50 value.
-
VEGFR-2 Kinase Activity Assay (ELISA)
This solid-phase ELISA measures the autophosphorylation of VEGFR-2 in response to VEGF stimulation.[15][16][17][18]
Principle: A microplate is coated with a capture antibody for VEGFR-2. Cell lysates containing activated VEGFR-2 are added to the wells. The captured, phosphorylated VEGFR-2 is then detected using an anti-phosphotyrosine antibody conjugated to HRP.
Step-by-Step Protocol:
-
Cell Culture and Lysis:
-
Culture endothelial cells (e.g., HUVECs) and serum-starve them overnight.
-
Pre-treat the cells with the trifluoromethylphenyl oxazole inhibitor for 1-2 hours.
-
Stimulate with VEGF-A for 5-10 minutes.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Add the cell lysates to the VEGFR-2 antibody-coated wells and incubate for 2 hours at room temperature.
-
Wash the wells three times.
-
Add an HRP-conjugated anti-phosphotyrosine antibody and incubate for 2 hours.
-
Wash the wells five times.
-
-
Signal Detection and Analysis:
-
Add a TMB substrate solution and incubate for 30 minutes.
-
Add a stop solution.
-
Read the absorbance at 450 nm.
-
Determine the IC50 of the inhibitor.
-
Conclusion and Future Directions
The trifluoromethylphenyl oxazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The data presented in this guide demonstrate the potential of this chemical class to yield potent inhibitors of p38 MAPK and VEGFR-2, with the possibility of extending to other kinases such as Tie-2. The key to advancing these compounds towards clinical candidates lies in a thorough understanding of their structure-activity relationships and a comprehensive evaluation of their selectivity across the kinome.
Future efforts should focus on:
-
Broad Kinase Selectivity Profiling: Screening optimized trifluoromethylphenyl oxazole derivatives against a large panel of kinases is essential to identify potential off-target effects and to ensure the desired selectivity profile.[1]
-
Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their target kinases will enable the rational design of next-generation inhibitors with improved potency and selectivity.
-
Optimization of ADME Properties: A critical aspect of drug development is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties to ensure good bioavailability and a suitable pharmacokinetic profile.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel trifluoromethylphenyl oxazole-based kinase inhibitors for the treatment of cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling.
References
- (n.d.). ADP Glo Protocol.
- Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
- Benchchem. (n.d.). Application Notes and Protocols for ADP-Based Kinase Assays.
- (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit.
- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
- (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit.
- Thermo Fisher Scientific. (n.d.). Human VEGF-R2/KDR ELISA Kit User Guide (Pub.No. MAN0016477 A.0 (30)).
- Benchchem. (n.d.). TA-01 and the p38 MAPK Signaling Pathway: An In-depth Technical Guide.
- Eagle Biosciences. (n.d.). Human VEGFR2/KDR ELISA Kit.
- (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit.
- (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
- Promega Corporation. (n.d.). p38α Kinase Assay.
-
van der Worp, H. B., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Experimental & Clinical Cancer Research, 41(1), 284. [Link]
- (n.d.). (PDF) Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - ResearchGate.
-
(2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 285, 116248. [Link]
-
Al-Warhi, T., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 333. [Link]
-
(2012). Targeted kinase selectivity from kinase profiling data. Journal of Chemical Information and Modeling, 52(4), 1114-1123. [Link]
-
Krejci, L., et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831-1842. [Link]
- (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - ResearchGate.
-
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
-
Zhang, Y., et al. (2019). Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction. SLAS Discovery, 24(8), 819-828. [Link]
- (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds - ResearchGate.
-
Zhang, J. H., et al. (2016). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening, 21(9), 929-938. [Link]
-
(n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Retrieved from [Link]
-
Jørgensen, P. T., et al. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 28(18), 6524. [Link]
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 25-54. [Link]
-
Amer, A. M., et al. (2022). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1100. [Link]
- (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... | Download Scientific Diagram - ResearchGate.
-
Metwally, K. A., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30(33), 3659-3686. [Link]
-
Athanasoulis, V., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]
-
Gaetano, L., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 23(10), 2469. [Link]
-
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]
- Benchchem. (n.d.). A Comparative Guide to the Selectivity of p38 MAPK Inhibitors: SB 202190 vs. BIRB 796.
-
Singh, P., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17897-17910. [Link]
-
Goldstein, D. M., et al. (2006). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 49(24), 7149-7152. [Link]
-
Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4657-4672. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. content.protocols.io [content.protocols.io]
- 10. promega.com [promega.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Human VEGFR2/KDR Quantikine ELISA Kit DVR200: R&D Systems [rndsystems.com]
- 13. zqxzbio.com [zqxzbio.com]
- 14. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. eaglebio.com [eaglebio.com]
- 17. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cytotoxic Landscape: A Comparative Analysis of 5-Phenyloxazole Derivatives in Cancer Cell Lines
A Senior Application Scientist's Guide to Evaluating Novel Anticancer Agents
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, the 5-phenyloxazole scaffold has emerged as a promising pharmacophore due to its prevalence in biologically active molecules and its synthetic tractability. This guide provides an in-depth, objective comparison of the in vitro efficacy of various 5-phenyloxazole derivatives against a panel of human cancer cell lines. We will delve into the experimental data, provide detailed protocols for key assays, and explore the potential mechanisms of action, offering a comprehensive resource for those navigating the preclinical stages of cancer drug discovery.
The Rationale for Targeting Cancer with 5-Phenyloxazole Derivatives
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions allow for potent and selective binding to a diverse range of biological targets. When coupled with a phenyl group at the 5-position, the resulting scaffold offers a versatile platform for structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The anticancer potential of 5-phenyloxazole derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. These include, but are not limited to, the inhibition of key enzymes, disruption of cytoskeletal dynamics, and the induction of programmed cell death (apoptosis). This guide will focus on a comparative analysis of their cytotoxic effects, providing a foundation for understanding their therapeutic potential.
Comparative Efficacy of 5-Phenyloxazole Derivatives: A Data-Driven Analysis
The following table summarizes the cytotoxic activity (IC50 values) of a selection of 5-phenyloxazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard metric for assessing in vitro potency. The data presented here has been collated from various preclinical studies to provide a comparative overview.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 | N,5-diphenyloxazole-2-carboxamide | HeLa (Cervical Cancer) | 0.78 | [1][2] |
| A549 (Lung Cancer) | 1.08 | [1][2] | ||
| HepG2 (Liver Cancer) | 1.27 | [1][2] | ||
| Compound 4g | 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazole | MCF-7 (Breast Cancer) | 0.001 | [3] |
| HT-29 (Colon Cancer) | 0.0046 | [3] | ||
| Compound 4i | 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | MCF-7 (Breast Cancer) | 0.0005 | [3] |
| HT-29 (Colon Cancer) | 0.0202 | [3] | ||
| Oxazolone 1 | 4-benzylidene-2-phenyloxazol-5(4H)-one | A549 (Lung Cancer) | 25 µg/ml | [4] |
| Oxazolone 3 | 4-(3-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one | A549 (Lung Cancer) | 33 µg/ml | [4] |
| Oxazolone 8 | 4-(3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one | A549 (Lung Cancer) | 38 µg/ml | [4] |
Expert Interpretation of the Data:
The presented data highlights several key aspects of the structure-activity relationship (SAR) of 5-phenyloxazole derivatives. For instance, the N,5-diphenyloxazole-2-carboxamide (Compound 9) demonstrates broad-spectrum activity against cervical, lung, and liver cancer cell lines, with IC50 values in the low micromolar range.[1][2] This suggests that the carboxamide linkage and the dual phenyl substitutions are crucial for its cytotoxic effects.
Furthermore, the 2-methyl-4,5-disubstituted oxazoles (Compounds 4g and 4i) exhibit exceptionally potent activity, with IC50 values reaching the nanomolar range against breast and colon cancer cell lines.[3] The presence of the 3′,4′,5′-trimethoxyphenyl moiety, a well-known feature of many potent tubulin polymerization inhibitors, is a strong indicator of their likely mechanism of action. The subtle difference in potency between the m-fluoro-p-methoxyphenyl (4g) and p-ethoxyphenyl (4i) substitutions underscores the importance of the electronic and steric properties of the substituent at the 5-position of the oxazole ring.
The oxazolone derivatives also display notable activity against A549 lung cancer cells.[4] While the potency is reported in µg/ml, it is evident that substitutions on the benzylidene ring significantly influence their cytotoxic potential.
Experimental Protocols for Efficacy Assessment
To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols. The following are detailed, step-by-step methodologies for the most common assays used to evaluate the anticancer efficacy of 5-phenyloxazole derivatives.
Workflow for In Vitro Anticancer Compound Evaluation
Caption: Standard workflow for evaluating the in vitro anticancer activity of compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-phenyloxazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that measures cell density based on the measurement of total cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove TCA and excess medium.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 5-phenyloxazole derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Mechanistic Insights: Unraveling the Anticancer Action
The cytotoxic effects of 5-phenyloxazole derivatives are often attributed to their ability to induce apoptosis and interfere with key signaling pathways that regulate cell proliferation and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by triggering apoptosis in cancer cells. The Annexin V assay results for active 5-phenyloxazole derivatives often show a significant increase in the apoptotic cell population, confirming this as a primary mechanism of action.
Caption: The intrinsic and extrinsic pathways of apoptosis, potential targets for 5-phenyloxazole derivatives.
Inhibition of Cyclooxygenase-2 (COX-2)
Some 5-phenyloxazole derivatives have been shown to selectively inhibit COX-2, an enzyme that is often overexpressed in various cancers. COX-2 plays a crucial role in inflammation and cell proliferation by producing prostaglandins. By inhibiting COX-2, these compounds can suppress tumor growth and angiogenesis.
Caption: Simplified schematic of the COX-2 signaling pathway and its inhibition by 5-phenyloxazole derivatives.
Conclusion and Future Directions
The 5-phenyloxazole scaffold represents a highly promising starting point for the development of novel anticancer agents. The data presented in this guide demonstrates that structural modifications to this core can lead to compounds with potent and selective cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and, in some cases, the inhibition of the COX-2 enzyme.
For researchers in the field, this comparative guide serves as a valuable resource for understanding the current landscape of 5-phenyloxazole derivatives in oncology. The detailed experimental protocols provide a solid foundation for conducting in-house evaluations, while the mechanistic insights offer a rationale for further lead optimization. Future research should focus on elucidating the precise molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical animal models. The continued exploration of the 5-phenyloxazole scaffold holds significant promise for the discovery of next-generation cancer therapeutics.
References
-
Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Scientific Reports. [Link]
-
Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of 5-(4-(trifluoromethyl)phenyl)oxazole
Introduction
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The specific derivative, 5-(4-(trifluoromethyl)phenyl)oxazole, combines this versatile heterocycle with a trifluoromethylphenyl group, a substitution known to enhance metabolic stability and cell permeability, potentially increasing therapeutic efficacy.[5][6] However, the precise molecular mechanism of action (MOA) for this specific compound is not yet fully elucidated.
This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate, identify, and validate the MOA of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice. Our approach is designed as a self-validating cascade, where results from initial broad-based cellular assays inform the selection of more specific, target-focused experiments. We will compare the potential MOAs against those of well-characterized alternative compounds, providing a robust strategy for confirming the compound's biological activity.
Section 1: Hypothesis Generation: Deconstructing the Molecule to Predict Its Target
Based on the extensive literature on oxazole derivatives, we can formulate several primary hypotheses for the MOA of this compound.[3][7][8] The flexible nature of the oxazole scaffold allows it to interact with a diverse range of molecular targets.[3]
Potential Targets for Oxazole-Based Compounds Include:
-
Cytoskeletal Proteins: Inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[7][8]
-
Protein Kinases: Modulation of key signaling pathways involved in cell proliferation, survival, and differentiation.[7][8]
-
Epigenetic Modulators: Inhibition of enzymes like histone deacetylases (HDACs), which play a crucial role in gene expression.[8][9]
-
Other Enzymes and Transcription Factors: Targets such as DNA topoisomerases or STAT3 have also been identified for various oxazole derivatives.[7][8]
This guide will focus on a validation workflow designed to distinguish between the most common of these potential mechanisms: tubulin inhibition, kinase inhibition, and HDAC inhibition.
Section 2: A Phased Strategy for MOA Validation
A successful MOA validation campaign follows a logical progression from the observable cellular effect (phenotype) to the specific molecular interaction.[10][11] We advocate a three-phased approach.
Caption: A phased workflow for MOA validation, from cellular phenotype to direct target engagement.
Phase 1: Initial Phenotypic Characterization
The first step is to understand what the compound does to cancer cells. These assays are crucial decision points for downstream experiments.
-
Anti-Proliferative Assay: Determine the compound's potency (IC50) across a panel of cancer cell lines. This establishes a working concentration for subsequent experiments.
-
Cell Cycle Analysis: After treating cells with the compound at its IC50 concentration, flow cytometry is used to determine the cell cycle distribution. This is a critical diagnostic step.
-
Rationale: A significant accumulation of cells in the G2/M phase strongly suggests interference with mitosis, pointing towards a microtubule-targeting agent. An arrest in G1 or S phase might indicate kinase pathway inhibition or DNA damage.
-
-
Apoptosis Assay: Quantify the induction of apoptosis (e.g., via Annexin V/PI staining). This confirms that the observed cytotoxicity is due to programmed cell death.
Phase 2: Narrowing Down the Target Class
Based on the phenotypic data, we can now perform experiments to identify the likely class of the molecular target.
-
If G2/M Arrest is Observed (Hypothesis: Tubulin Inhibitor):
-
Experiment: Immunofluorescence microscopy of the microtubule network.
-
Rationale: Microtubule-destabilizing agents (like Vinca alkaloids) will cause the network to collapse, while stabilizing agents (like Taxanes) will lead to the formation of abnormal microtubule bundles. This visual evidence provides strong support for a tubulin-directed MOA.
-
-
If G1 or S Phase Arrest is Observed (Hypothesis: Kinase Inhibitor):
-
Experiment: Phospho-kinase array or Western blot analysis of key signaling proteins (e.g., Akt, ERK, p38).
-
Rationale: Kinase inhibitors will alter the phosphorylation status of their downstream substrates. A phospho-kinase array provides a broad screen, while Western blotting can confirm changes in specific, hypothesized pathways.
-
-
If Broad Cytotoxicity with Apoptosis is Observed (Hypothesis: HDAC Inhibitor):
-
Experiment: Western blot for acetylated histones (e.g., Ac-H3, Ac-H4) or acetylated tubulin.
-
Rationale: HDAC inhibitors lead to a global increase in protein acetylation. An increase in acetylated histones is a hallmark of HDAC inhibition and provides a direct link between the compound and a specific enzymatic activity within the cell.
-
Phase 3: Direct Target Engagement and In Vitro Validation
This final phase uses cell-free and cellular assays to prove that the compound directly binds to and modulates the activity of the putative target.
-
Biochemical Assays:
-
For Tubulin: An in vitro tubulin polymerization assay using purified tubulin. This will definitively show whether the compound inhibits or promotes microtubule formation.
-
For Kinases: An in vitro kinase assay using a recombinant kinase and its specific substrate. This measures the direct inhibition of enzymatic activity.
-
For HDACs: An in vitro HDAC enzymatic assay using a purified HDAC enzyme and a fluorogenic substrate.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Rationale: This is a powerful method to confirm target engagement in an intact cellular environment.[12] The principle is that a drug binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates treated with the compound and measuring the amount of soluble target protein remaining, one can demonstrate a direct physical interaction between the drug and the target in a physiological context.
-
Caption: Hypothetical kinase inhibition pathway for this compound.
Section 3: Comparative Analysis and Data Interpretation
To build a robust case for a specific MOA, the experimental results for this compound should be compared against well-characterized drugs.
Table 1: Comparison of Expected Experimental Outcomes for Putative MOAs
| Experiment | Expected Outcome for Tubulin Inhibitor | Expected Outcome for Kinase Inhibitor | Expected Outcome for HDAC Inhibitor |
| Cell Cycle Analysis | Strong accumulation in G2/M phase | Arrest in G1 or S phase | Variable, may be minor or G1/G2 arrest |
| Immunofluorescence | Disrupted microtubule network or bundling | Normal microtubule network | Normal microtubule network |
| Western Blot | Increased Cyclin B1 levels | Decreased phosphorylation of target substrate (e.g., p-ERK) | Increased levels of acetylated Histone H3 |
| In Vitro Assay | Modulates tubulin polymerization | Inhibits kinase activity (low IC50) | Inhibits HDAC activity (low IC50) |
| CETSA | Thermal stabilization of α/β-tubulin | Thermal stabilization of the target kinase | Thermal stabilization of the target HDAC isoform |
Table 2: Hypothetical Performance Comparison with Standard Inhibitors
| Compound | Target Class | Cell-Based Potency (IC50, nM) | Biochemical Potency (IC50, nM) |
| This compound | To Be Determined | e.g., 50 nM (MCF-7 cells) | e.g., 25 nM (Tubulin/Kinase/HDAC assay) |
| Paclitaxel | Tubulin Stabilizer | 5 nM (MCF-7 cells) | Promotes polymerization |
| Staurosporine | Broad Kinase Inhibitor | 10 nM (MCF-7 cells) | 1-20 nM (various kinases) |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 250 nM (MCF-7 cells) | 50 nM (HeLa nuclear extract) |
Section 4: Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Culture: Plate cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with DMSO (vehicle control), a known control compound (e.g., Paclitaxel), and this compound at 1x, 5x, and 10x its IC50 value for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Causality: Fixation with ethanol permeabilizes the cells and preserves their morphology, allowing the PI dye to enter and stain the DNA.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in 500 µL of PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.
-
Trustworthiness: RNase is included to degrade any double-stranded RNA, ensuring that PI only intercalates with DNA for accurate cell cycle profiling.
-
-
Analysis: Analyze the samples using a flow cytometer. The DNA content (G1, S, G2/M phases) is quantified using appropriate software.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified bovine tubulin, general tubulin buffer, and a fluorescent reporter.
-
Preparation: Reconstitute tubulin on ice. Prepare a reaction mixture containing tubulin, buffer, and GTP in a 96-well plate.
-
Compound Addition: Add DMSO (vehicle), Paclitaxel (positive control for polymerization), Nocodazole (negative control for inhibition), and various concentrations of this compound to the wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence every minute for 60-90 minutes.
-
Causality: As tubulin polymerizes into microtubules, the fluorescent reporter incorporates into the growing polymer, leading to an increase in fluorescence signal.
-
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates an inhibitory effect, while an increase indicates a stabilizing effect.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact cells in culture with either DMSO or a high concentration (e.g., 10-50 µM) of this compound for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Causality: Heating causes protein denaturation and aggregation. Ligand-bound proteins are more stable and will remain in solution at higher temperatures.
-
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze by Western blot using an antibody specific for the hypothesized target protein (e.g., β-tubulin, a specific kinase, or an HDAC isoform).
-
Trustworthiness: A positive result is a visible band for the target protein at higher temperatures in the drug-treated sample compared to the DMSO control, indicating thermal stabilization and therefore, direct binding.
-
Conclusion
Validating the mechanism of action for a novel compound like this compound is a systematic process of inquiry. It requires moving from a broad understanding of the compound's cellular effects to definitive proof of direct target engagement. By employing the phased, multi-faceted approach outlined in this guide—combining cellular assays, biochemical validation, and modern techniques like CETSA—researchers can build a robust and compelling case for a specific molecular mechanism. This rigorous validation is not merely an academic exercise; it is a critical step in the drug discovery pipeline, providing the foundational knowledge required for further preclinical and clinical development.
References
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
- Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Source not available].
- Importance of Target Identification & Validation in Drug Development. (n.d.). Danaher Life Sciences.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
- Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (n.d.). PubMed.
- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
- Mechanism of Action (MOA). (n.d.).
- Target identification and valid
- 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole. (n.d.). Smolecule.
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). MDPI.
- Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. (2025). PubMed.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Buy 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
A Head-to-Head Comparison of Oxazole vs. Thiazole Derivatives in Bioassays: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of therapeutic success. Among the vast array of choices, the five-membered aromatic heterocycles, oxazole and thiazole, stand out as privileged structures.[1] Their frequent appearance in biologically active compounds, from anticancer to antimicrobial agents, underscores their importance.[2][3] This guide provides an in-depth, head-to-head comparison of oxazole and thiazole derivatives, offering experimental data, mechanistic insights, and practical protocols to inform rational drug design.
The core difference between these two scaffolds lies in a single heteroatom: an oxygen atom in the oxazole ring and a sulfur atom in the thiazole ring, at position 1.[4] This seemingly minor substitution has profound implications for the molecule's physicochemical properties, including electron distribution, bond angles, and metabolic stability, which in turn dictate its biological activity.[5][6]
Figure 1: Core structures of Oxazole and Thiazole rings.
Comparative Bioactivity Analysis
A direct comparison of isosteric pairs—where the oxazole and thiazole rings are appended with identical substituents—provides the clearest insights into the intrinsic contribution of the core heterocycle to biological activity.
Anticancer Activity
The development of novel anticancer agents is a major focus of research involving these scaffolds.[7] A systematic review of studies from 2014 to 2020 concluded that a majority of the most promising antiproliferative compounds identified contained a thiazole nucleus.[2][3]
In one study, oxazole and thiazole analogs of the nonsteroidal anti-inflammatory drug (NSAID) sulindac were synthesized and screened against colon, prostate, and breast cancer cell lines.[8][9] The results generally indicated that incorporating these rigid heterocyclic groups in place of a more flexible amide linkage decreased the anticancer activity.[8][9] However, a few derivatives, including both oxazole and thiazole amides, demonstrated activity comparable to the lead compound, sulindac sulfide amide (SSA).[8]
Another study focusing on multi-heterocyclic molecules found that for cytotoxic activity, at least two sequentially connected thiazoles were required.[5] The corresponding oxazole-containing fragments were significantly less active, suggesting that the greater flexibility and hydrogen bonding capability of the thiazole ring are crucial for this particular biological effect.[5]
Table 1: Comparative Anticancer Activity of Oxazole and Thiazole Derivatives
| Compound Series | Cancer Cell Line | Oxazole Derivative IC50 (µM) | Thiazole Derivative IC50 (µM) | Reference |
| Sulindac Analogs | HT29 (Colon) | >50 | ~1-2 (for active derivatives) | [8] |
| Multi-heterocyclic | HeLa (Cervical) | >100 | ~25 (for dithiazole) | [5] |
Antimicrobial Activity
Both oxazole and thiazole derivatives are well-known for their broad-spectrum antimicrobial properties.[10][11] However, comparative studies often reveal a superiority of the thiazole-containing compounds.
One study synthesized a series of substituted oxazoles and thiazoles and evaluated their antibacterial potential against various strains.[12] The results showed that several of the thiazole derivatives exhibited better antibacterial activity than the standard drugs, ampicillin and ciprofloxacin, while the oxazole derivatives generally showed good, but less potent, activity.[12]
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Bacterial Strain | Oxazole Derivative | Thiazole Derivative | Standard (Ampicillin) | Reference |
| E. coli | 20 | >20 | 22 | [12] |
| S. aureus | 18 | 21 | 20 | [12] |
Antioxidant Activity
In a direct comparison of the antioxidant activity of ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate and its thiazole counterpart, the thiazole derivative demonstrated significantly higher potency.[4] Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method to assess free radical scavenging activity, the IC50 values were determined.[4]
Table 3: Comparative Antioxidant Activity
| Compound | IC50 (ppm) | Reference |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | 275.3 | [4] |
| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 64.75 | [4] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in bioactivity can often be attributed to the fundamental physicochemical properties of the oxazole and thiazole rings.
-
Electron Delocalization and Aromaticity : The π-electron delocalization is more significant in thiazoles than in their corresponding oxazole analogs.[6] This can influence the molecule's ability to participate in π-stacking interactions with biological targets like DNA or enzyme active sites.
-
Hydrogen Bonding : Thiazoles are generally more effective hydrogen bond acceptors than oxazoles.[5] This is a critical factor in ligand-receptor interactions and can significantly impact binding affinity.
-
Flexibility : Oxazole-based fragments are typically less flexible than thiazole-based fragments.[5] While rigidity can be advantageous in pre-organizing a molecule for optimal binding, a degree of flexibility, as offered by the thiazole ring, can allow for a more favorable induced fit with the target.[5]
These properties collectively suggest that the thiazole scaffold may offer a more versatile platform for establishing potent biological interactions. This is supported by the general trend observed across various bioassays where thiazole derivatives often exhibit superior activity.
Figure 2: Key property differences influencing bioactivity.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below is a standard protocol for determining the in vitro antibacterial activity of synthesized compounds using the agar well diffusion method.
Protocol: Agar Well Diffusion for Antibacterial Susceptibility Testing
1. Materials:
-
Nutrient Agar medium
-
Sterile Petri dishes
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ampicillin) as a positive control
-
Solvent (e.g., DMSO) as a negative control
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
2. Procedure:
-
Media Preparation: Prepare Nutrient Agar as per the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.
-
Inoculation: In a sterile environment, add a standardized inoculum of the test bacterium to the molten agar, mix well, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) in the solidified agar.
-
Sample Loading: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates in an inverted position at 37°C for 24 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Analysis: Compare the zone of inhibition of the test compounds with that of the positive and negative controls. A larger zone of inhibition indicates greater antibacterial activity.
Figure 3: Workflow for Agar Well Diffusion Assay.
Conclusion and Future Perspectives
The collective evidence from comparative bioassays strongly suggests that while both oxazole and thiazole are highly valuable scaffolds in drug discovery, thiazole derivatives frequently exhibit superior biological activity across a range of therapeutic targets. This enhanced performance can be logically attributed to the inherent physicochemical properties of the thiazole ring, particularly its greater flexibility, hydrogen bonding capacity, and electron delocalization.
However, it is crucial to recognize that the choice of scaffold is not absolute. In some cases, the rigidity of the oxazole ring may be advantageous for specific target binding.[8] Future research should continue to focus on the synthesis and direct comparative testing of isosteric pairs to further elucidate the nuanced structure-activity relationships that govern the bioactivity of these important heterocycles. Such studies will be invaluable in guiding the rational design of next-generation therapeutics with improved potency and selectivity.
References
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. Available at: [Link]
-
Fox, J. M., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. ACS Medicinal Chemistry Letters, 4(2), 239-243. Available at: [Link]
-
Eurtivong, C., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry, 10(7), 743-755. Available at: [Link]
-
Gomez, S., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. Available at: [Link]
-
Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Available at: [Link]
-
Mohammed, A. J., & Jasim, I. K. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate. Available at: [Link]
-
Singh, M., & Singh, A. (2016). Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1345-1355. Available at: [Link]
-
Eurtivong, C., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. PubMed. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Available at: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research. Available at: [Link]
-
Gomez, S., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (n.d.). SciSpace. Available at: [Link]
-
Sheeja Rekha, A. G., et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364. Available at: [Link]
-
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). PubMed Central. Available at: [Link]
-
Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazole and thiazole analogs of sulindac for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicopublication.com [medicopublication.com]
- 11. medicopublication.com [medicopublication.com]
- 12. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Assessing the Target Selectivity of Novel Bioactive Compounds: A Case Study with 5-(4-(trifluoromethyl)phenyl)oxazole
For researchers in drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of significant potential. However, the journey from a promising "hit" to a validated chemical probe or drug candidate is paved with rigorous scientific investigation. A critical milestone in this journey is the comprehensive assessment of the compound's selectivity for its biological target. A highly selective compound interacts primarily with its intended target, minimizing off-target effects that can lead to ambiguous experimental results or adverse clinical outcomes.[1][2]
This guide provides a strategic framework and detailed experimental protocols for assessing the selectivity of a novel compound, using the hypothetical case of 5-(4-(trifluoromethyl)phenyl)oxazole, hereafter referred to as "Compound X." While the oxazole scaffold is present in numerous biologically active molecules, the specific target of Compound X is not presumed.[3][4][5] Our approach, therefore, begins with target identification and deconvolution, followed by a multi-tiered strategy for comprehensive selectivity profiling. We will compare Compound X to established inhibitors once a hypothetical target is identified to illustrate the comparative analysis process.
Part 1: The Foundational Step - Target Identification and Validation
Before assessing selectivity, one must first confidently identify the primary biological target(s) of Compound X. An initial phenotypic screen (e.g., observing anti-proliferative effects in a cancer cell line) may reveal a compound's activity, but it does not elucidate the mechanism. The following workflow outlines a robust approach to move from a phenotypic observation to a validated target.
Caption: A workflow for identifying and validating the target of a novel compound.
For Compound X, let us assume that initial broad-spectrum biochemical screening against a panel of human kinases reveals potent inhibitory activity against Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8), also known as COT or TPL2. This now becomes our primary target hypothesis.
Part 2: A Multi-Tiered Approach to Selectivity Profiling
Selectivity is not an absolute property but rather a profile. A compound is considered selective if it exhibits significantly greater potency for its intended target compared to other related or unrelated proteins.[1][6] A robust assessment involves a combination of in vitro biochemical assays and in-cell target engagement studies.
Tier 1: In Vitro Biochemical Profiling
The initial step is to quantify the interaction of Compound X with a broad panel of related enzymes. Since our hypothetical target is a kinase, a comprehensive kinome scan is the logical choice. Numerous commercial services offer such profiling.[7][8][9][10]
Experimental Protocol: Large-Scale Kinase Panel Screen
-
Compound Preparation: Prepare a high-concentration stock solution of Compound X (e.g., 10 mM in 100% DMSO).
-
Assay Concentration: Select a screening concentration. A common starting point is 1 µM, which is high enough to identify potential off-targets but not so high as to cause non-specific inhibition.
-
Panel Selection: Choose a diverse kinase panel. Leading providers offer panels covering over 400 human kinases, representing all branches of the kinome tree.[8][10]
-
Assay Format: The service provider will typically use a standardized assay format, such as a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence-based assay, to measure the enzymatic activity of each kinase in the presence of Compound X or a vehicle control (DMSO).[8][9]
-
Data Analysis: Results are typically reported as the percent inhibition of each kinase relative to the vehicle control. A "hit" is often defined as a kinase with >50% or >75% inhibition at the screening concentration.
Data Presentation and Interpretation
To contextualize the selectivity of Compound X, we will compare it with two well-characterized inhibitors that also target MAP3K8: Compound A (a known selective MAP3K8 inhibitor) and Compound B (a known multi-kinase inhibitor that hits MAP3K8 among others) .
| Kinase Target | Compound X (% Inhibition @ 1µM) | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| MAP3K8 (COT) | 98% | 95% | 99% |
| MAP3K5 (ASK1) | 15% | 5% | 85% |
| RAF1 | 25% | 10% | 92% |
| BRAF | 18% | 8% | 78% |
| CDK2 | 5% | 2% | 65% |
| ROCK1 | 8% | 4% | 55% |
Table 1: Example data from a primary kinase panel screen. Compound X shows high inhibition of MAP3K8 with minimal activity against other kinases, suggesting good selectivity, similar to the known selective inhibitor Compound A. Compound B demonstrates potent inhibition across multiple kinases.
Following the primary screen, dose-response curves should be generated for the primary target and any significant off-target "hits" to determine their respective IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | MAP3K8 IC50 (nM) | MAP3K5 (ASK1) IC50 (nM) | RAF1 IC50 (nM) | Selectivity Index (ASK1/MAP3K8) |
| Compound X | 25 | >10,000 | >10,000 | >400x |
| Compound A | 30 | >10,000 | >10,000 | >333x |
| Compound B | 10 | 50 | 45 | 5x |
Table 2: Comparative IC50 values and selectivity index. The selectivity index is calculated by dividing the IC50 for an off-target by the IC50 for the on-target. A higher ratio indicates greater selectivity.[1] Compound X demonstrates a high degree of selectivity for MAP3K8 over other related kinases.
Tier 2: In-Cell Target Engagement
While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's activity.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target in intact cells.[11][12][13][14][15]
The principle of CETSA is based on ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[12][15]
Caption: Logic diagram illustrating on-target validation using gene knockout.
Experimental Protocol: CRISPR-Mediated Knockout and Sensitization
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting an early exon of the MAP3K8 gene into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the target cell line with the CRISPR-Cas9 plasmids and select for successfully edited cells.
-
Knockout Validation: Confirm the absence of MAP3K8 protein expression in clonal populations via Western blotting.
-
Cell Viability Assay: Treat both wild-type and MAP3K8-knockout cells with a dose range of Compound X.
-
Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 for the knockout cells strongly indicates that MAP3K8 is the relevant target.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to assessing the selectivity of a novel compound, using this compound (Compound X) as a model. Through a tiered process of broad biochemical profiling, in-cell target engagement confirmation, and genetic validation, a researcher can build a comprehensive selectivity profile.
The hypothetical data presented for Compound X suggests it is a potent and highly selective inhibitor of MAP3K8, comparable or superior to the existing selective inhibitor (Compound A) and vastly more selective than the multi-kinase inhibitor (Compound B). This level of characterization is essential for establishing a compound as a reliable chemical probe for studying MAP3K8 biology or as a promising starting point for a therapeutic development program. The ultimate goal is to ensure that the biological effects observed are a direct consequence of modulating the intended target, providing clarity and confidence in subsequent research.
References
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
Bentham Science. High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
CETSA. CETSA. [Link]
-
PubMed Central. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
-
Semantic Scholar. High-throughput screening assays to discover small-molecule inhibitors of protein interactions. [Link]
-
PubMed Central. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. [Link]
-
Chemical Synthesis Database. 5-methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole. [Link]
-
PubMed. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]
-
PubMed. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. [Link]
-
MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]
-
PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]
-
Dove Press. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. [Link]
-
PubMed Central. Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
PubMed. Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
PubMed Central. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]
-
Bentham Science. Oxazole-Based Molecules: Recent Advances on Biological Activities. [Link]
-
Semantic Scholar. Rational Design, synthesis and biological evaluation of novel triazole derivatives as potent and selective PRMT5 inhibitors with antitumor activity. [Link]
-
ResearchGate. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. [Link]
-
Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]
Sources
- 1. resources.biomol.com [resources.biomol.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. assayquant.com [assayquant.com]
- 10. pharmaron.com [pharmaron.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. CETSA [cetsa.org]
Bridging the Gap: A Comparative Guide to Cross-Validating In Vitro and In Vivo Efficacy of Trifluoromethyl Oxazoles
In the landscape of modern drug discovery, the trifluoromethyl oxazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group often enhances metabolic stability, lipophilicity, and target-binding affinity, making these compounds highly attractive candidates for therapeutic development.[3][4][5] However, the journey from a promising in vitro "hit" to a clinically viable drug is fraught with challenges, with a significant number of compounds failing due to a lack of in vivo efficacy that was anticipated from in vitro studies.[6][7]
This guide provides a comprehensive framework for the critical process of cross-validating in vitro and in vivo efficacy for novel trifluoromethyl oxazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical workflow to enhance the predictive value of preclinical data. This self-validating approach is designed to provide researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translational science.
The Rationale for Cross-Validation: Beyond the Petri Dish
The fundamental goal of cross-validation is to establish a meaningful and predictive relationship between a compound's activity in a controlled, artificial in vitro environment and its therapeutic effect within a complex living organism.[8][9] A robust in vitro-in vivo correlation (IVIVC) is the cornerstone of successful drug development, enabling informed decision-making, optimizing resource allocation, and ultimately increasing the probability of clinical success.[10][11][12]
For trifluoromethyl oxazoles, this process is particularly crucial. While the CF3 group can enhance desirable properties, it can also alter pharmacokinetics and biodistribution in unpredictable ways.[13][14][15] Therefore, a systematic cross-validation strategy is not merely a confirmatory step but an integral part of the iterative drug design and optimization cycle.
A Trifluoromethyl Oxazole Case Study: From Cell Viability to Tumor Regression
To illustrate the cross-validation process, let's consider a hypothetical trifluoromethyl oxazole derivative, "TFM-Oxazole-7," designed as a potential anticancer agent.
Part 1: In Vitro Efficacy Assessment
The initial phase of efficacy testing focuses on characterizing the compound's activity at the cellular and molecular level.
1.1. Cellular Viability and Cytotoxicity: The Initial Litmus Test
The first question to answer is whether TFM-Oxazole-7 can effectively kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][16]
Table 1: In Vitro Cytotoxicity of TFM-Oxazole-7 against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 2.5 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.2 |
| HT-29 | Colon Adenocarcinoma | 3.1 ± 0.4 |
| NHDF | Normal Human Dermal Fibroblasts | > 50 |
Data are presented as mean ± standard deviation from three independent experiments.
The data in Table 1 indicates that TFM-Oxazole-7 exhibits potent cytotoxicity against multiple cancer cell lines with a favorable selectivity index, as it is significantly less toxic to normal human fibroblasts.[17]
1.2. Mechanistic Insights: Unraveling the "How"
Demonstrating that a compound kills cancer cells is the first step. Understanding the underlying mechanism is critical for target validation and future optimization. Many oxazole-based anticancer agents have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[18]
Detailed Protocol: Western Blot Analysis for Pathway Modulation
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with TFM-Oxazole-7 at various concentrations (e.g., 0, 1, 2.5, 5 µM) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
A hypothetical Western blot result might show that TFM-Oxazole-7 treatment leads to a dose-dependent decrease in the phosphorylation of Akt and ERK, suggesting inhibition of the PI3K/Akt and MAPK/ERK signaling pathways.
Caption: Putative signaling pathway inhibited by TFM-Oxazole-7.
1.3. Metabolic Stability: A Predictor of In Vivo Fate
A compound's efficacy in vivo is highly dependent on its ability to resist metabolic breakdown. The in vitro liver microsomal stability assay provides an early indication of a compound's metabolic fate.[6][14][19]
Detailed Protocol: In Vitro Metabolic Stability Assay
-
Reagent Preparation: Prepare a working solution of TFM-Oxazole-7 (1 µM) in a suitable buffer. Prepare a solution of liver microsomes (e.g., human, rat) at a concentration of 0.5 mg/mL. Prepare a solution of the NADPH regenerating system.
-
Incubation: Pre-warm the TFM-Oxazole-7 and microsome solutions at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an ice-cold stop solution (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
A favorable result would be a relatively long half-life, suggesting that TFM-Oxazole-7 is not rapidly metabolized and is likely to have sufficient exposure in vivo.
Part 2: In Vivo Efficacy Assessment
Positive in vitro data provides the justification for advancing a compound to in vivo testing. The primary goal is to determine if the in vitro potency translates to a therapeutic effect in a living organism.
2.1. Pharmacokinetic (PK) Studies: Understanding Drug Exposure
Before assessing efficacy, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of TFM-Oxazole-7 in an animal model, typically rats.[8][20][21][22][23]
Detailed Protocol: Rat Pharmacokinetic Study (Oral Administration)
-
Animal Dosing: Administer a single oral dose of TFM-Oxazole-7 to a cohort of rats (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of TFM-Oxazole-7 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.
The results of the PK study will inform the dosing regimen for the subsequent efficacy studies.
2.2. Xenograft Tumor Growth Inhibition: The Gold Standard for Anticancer Efficacy
The human tumor xenograft model in immunocompromised mice is a widely accepted preclinical model to evaluate the in vivo antitumor activity of a compound.[1][15][24][25][26]
Detailed Protocol: A549 Xenograft Tumor Growth Inhibition Study
-
Tumor Cell Implantation: Subcutaneously inject A549 human lung cancer cells into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer TFM-Oxazole-7 (e.g., 20 mg/kg, daily) and a vehicle control to the respective groups via the appropriate route (e-g., oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage.
Table 2: In Vivo Efficacy of TFM-Oxazole-7 in an A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| TFM-Oxazole-7 | 20 | 450 ± 80 | 64 |
Data are presented as mean ± standard error of the mean.
The in vivo data in Table 2 demonstrates that TFM-Oxazole-7 significantly inhibits tumor growth in a mouse model, corroborating the in vitro cytotoxicity findings.
The Cross-Validation Workflow: Connecting the Dots
A successful cross-validation is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement.
Caption: Iterative workflow for cross-validating in vitro and in vivo efficacy.
Conclusion: A Pathway to More Predictive Preclinical Research
The cross-validation of in vitro and in vivo efficacy is an indispensable component of modern drug discovery. For the promising class of trifluoromethyl oxazoles, a rigorous and well-designed cross-validation strategy can significantly de-risk a project and provide the confidence needed to advance a compound toward clinical development. By integrating cellular and molecular assays with robust animal models and maintaining a clear line of sight between in vitro potency and in vivo therapeutic effect, researchers can bridge the translational gap and increase the likelihood of developing novel and effective medicines.
References
-
Nowak, M., Gzella, A. K., & Ziółkowska, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6529. [Link]
-
Petrella, A., & Monti, D. M. (2023). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 24(13), 10842. [Link]
-
Goulooze, S. C., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. The AAPS journal, 18(4), 947-957. [Link]
-
Kumar, V., & Aggarwal, N. (2016). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Research on Chemical Intermediates, 42(2), 699-726. [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry, 15(6), 1635-1649. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Li, M., et al. (2020). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. Frontiers in Pharmacology, 11, 585973. [Link]
-
W Szymański, et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 493. [Link]
-
Wang, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1345862. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
-
Ali, I., et al. (2025). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]
-
Falvo, P., et al. (2018). In vivo efficacy. A) Tumor-growth curves for each mouse group are indicated. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ, 13, e18413. [Link]
-
Nobilis, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 633. [Link]
-
Zyabrev, V., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7586-7603. [Link]
-
Obach, R. S. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1–7.8.24. [Link]
-
Terranova, N., & Simeoni, M. (2013). Mathematical models of tumor growth inhibition to assess the efficacy of anticancer drugs in xenograft mice. PAGE Meeting. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3393. [Link]
-
Kumar, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(10), FC01–FC05. [Link]
-
Kumar, P., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]
-
Rayees, S., et al. (2014). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and cytotoxicity. IntechOpen. [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Zylstra, K. D., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in nanote-chnology, 2, 3. [Link]
-
Jafari, M., et al. (2021). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 6(1), 63-68. [Link]
-
Mathew, A. K., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of analytical science and technology, 7(1), 1-11. [Link]
-
Velihina, Y., & Brovarets, V. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews. [Link]
-
Khan, I., et al. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 15(1), 13351. [Link]
-
Maccallini, C., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 25-41. [Link]
Sources
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mercell.com [mercell.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. frontiersin.org [frontiersin.org]
- 21. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]
- 22. parazapharma.com [parazapharma.com]
- 23. researchgate.net [researchgate.net]
- 24. spectralinvivo.com [spectralinvivo.com]
- 25. page-meeting.org [page-meeting.org]
- 26. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5-(4-(Trifluoromethyl)phenyl)oxazole for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper disposal of chemical reagents, such as 5-(4-(Trifluoromethyl)phenyl)oxazole, is a critical component of this culture. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory principles. The causality behind each procedural step is explained to ensure a deep understanding of the "why" behind the "how," fostering a proactive approach to laboratory safety.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. This compound is a fluorinated organic compound. While a specific, detailed toxicological profile for this exact molecule is not extensively published, data from structurally similar compounds and general principles of chemical safety provide a strong basis for a cautious approach. An analogous compound, 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious eye and skin irritation[1]. Therefore, it is prudent to handle this compound with a similar level of precaution.
The trifluoromethyl group imparts chemical stability, which can make environmental degradation challenging. As with many fluorinated organic compounds, there is a recognized need to prevent their release into the environment. The U.S. Environmental Protection Agency (EPA) has highlighted the challenges in the destruction and disposal of fluorinated substances due to the strength of the carbon-fluorine bond.
Key Takeaway: Assume this compound is a hazardous substance. Its disposal must be managed to prevent human exposure and environmental contamination.
Personal Protective Equipment (PPE): The First Line of Defense
Adherence to a strict PPE protocol is non-negotiable. The potential for skin, eye, and respiratory irritation necessitates a comprehensive barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal absorption and skin irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against accidental splashes or contact with airborne particles of the solid compound. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the risk of inhaling the solid compound, especially if it is a fine powder. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as regulated chemical waste. Under no circumstances should this compound be disposed of in the regular trash or washed down the drain[2].
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound." Avoid using abbreviations. The date of accumulation should also be clearly marked.
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous off-gassing, heat generation, or pressure build-up.
Step 2: Managing Contaminated Materials
-
Empty Containers: The original container of this compound must be handled as hazardous waste. If the container is to be rinsed, the first rinse must be collected and disposed of as hazardous waste.
-
Contaminated PPE and Lab Supplies: Any disposable items that come into direct contact with the compound, such as gloves, weighing papers, or pipette tips, must be placed in the designated solid hazardous waste container.
Step 3: Spill Management
In the event of a spill, the cleanup materials will also become hazardous waste.
-
Containment: Cordon off the affected area to prevent the spread of the solid material.
-
Cleanup: Gently sweep or wipe up the solid material, avoiding the creation of dust. Use absorbent pads for any solutions.
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the designated hazardous waste container.
Step 4: Arranging for Final Disposal
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for the final disposal of hazardous waste. They will have established procedures for waste pickup and disposal that comply with local, regional, and national regulations.
-
Licensed Waste Disposal Vendor: The ultimate disposal of this compound will be carried out by a licensed hazardous waste management company. The most probable disposal method for this type of compound is high-temperature incineration, as this is a recognized, albeit complex, method for the destruction of halogenated organic compounds[3].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Trustworthiness and Self-Validation
This protocol is designed as a self-validating system. By treating the compound as hazardous based on the principle of analogy with similar structures, and by adhering to the universal standards of hazardous waste management (segregation, labeling, and professional disposal), this procedure inherently builds in a high margin of safety. The core directive to consult with your local EHS department serves as a final, crucial validation step, ensuring that all actions are in alignment with the specific regulatory landscape of your institution and region[2]. This approach minimizes risk and ensures compliance, forming the bedrock of a trustworthy safety culture.
References
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]
-
Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceuticals (Basel). [Link]
-
Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization. [Link]
-
5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). ExportersIndia.com. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
